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Core Science & Biosynthesis

Foundational

Pharmacokinetic Profiling of N4,N6-Dimethyl-Pyrimidine-2,4,6-Triamine Derivatives: A Comprehensive Guide for Lead Optimization

Executive Summary & Chemical Rationale The pyrimidine-2,4,6-triamine core is a highly versatile, privileged scaffold in modern medicinal chemistry. It has been extensively utilized in the development of potent oncology t...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Chemical Rationale

The pyrimidine-2,4,6-triamine core is a highly versatile, privileged scaffold in modern medicinal chemistry. It has been extensively utilized in the development of potent oncology therapeutics, such as MTH1 inhibitors , and broad-spectrum antitrypanosomatidic agents .

Within this chemical space, N4,N6-dimethyl-pyrimidine-2,4,6-triamine (CAS: 89532-21-8) and its derivatives represent a strategic structural evolution. The introduction of N-methyl groups at the 4- and 6-positions fundamentally alters the physicochemical properties of the molecule. By masking two hydrogen bond donors, N-methylation increases lipophilicity (LogP) and lowers the topological polar surface area (TPSA), which generally enhances passive membrane permeability (e.g., across the intestinal epithelium or the blood-brain barrier). However, as a Senior Application Scientist overseeing ADME-Tox profiling, I must emphasize that this structural modification introduces a profound pharmacokinetic bottleneck: rapid CYP450-mediated N-demethylation .

The Core Pharmacokinetic Challenge: Biotransformation & N-Demethylation

While N-methylation improves absorption, it creates a highly vulnerable metabolic soft spot. The electron-rich exocyclic amine nitrogens are prime targets for oxidation by hepatic cytochrome P450 enzymes, predominantly CYP3A4 and, to a lesser extent, CYP2D6.

The Causality of the Reaction Mechanism

Why does this specific moiety clear so rapidly in vivo? The reaction is initiated by the high-valent CYP450 heme-oxo intermediate. Because the nitrogen lone pair is highly accessible, the enzyme facilitates a single-electron transfer (SET) or direct hydrogen atom abstraction from the N-methyl group . This yields a transient carbon-centered radical that rapidly undergoes "oxygen rebound" to form a hemiaminal (carbinolamine) intermediate.

Carbinolamines are inherently unstable in aqueous physiological environments. The intermediate spontaneously collapses, releasing formaldehyde and leaving behind the desmethyl amine (the N4-monomethyl or fully unsubstituted pyrimidine-2,4,6-triamine) . This rapid biotransformation is the primary driver of high intrinsic clearance ( CLint​ ) and short systemic half-lives in this chemical series.

Biotransformation Parent N4,N6-dimethyl- pyrimidine-2,4,6-triamine CYP CYP3A4 / Heme-Oxo (Oxidation) Parent->CYP SET / H-abstraction Intermediate Carbinolamine Intermediate CYP->Intermediate Oxygen rebound Metabolite Desmethyl Metabolite Intermediate->Metabolite Spontaneous collapse Formaldehyde Formaldehyde (Release) Intermediate->Formaldehyde Byproduct

Fig 1: CYP3A4-mediated N-demethylation pathway of N4,N6-dimethyl-pyrimidine-2,4,6-triamines.

Self-Validating Experimental Protocols

To accurately quantify these pharmacokinetic parameters, our laboratory relies on self-validating assay systems. A protocol is only as reliable as its internal controls; therefore, every workflow described below is designed to independently verify enzyme activity, matrix integrity, and analytical recovery.

Protocol A: In Vitro Liver Microsomal Stability Assay

This assay determines the intrinsic clearance ( CLint​ ) by measuring the depletion of the parent compound over time.

  • Working Solution Preparation: Prepare a 100x stock of the N4,N6-dimethyl derivative in DMSO. Causality: Diluting this 1:100 into the final assay ensures the DMSO concentration is ≤1% . Higher organic solvent concentrations will denature or competitively inhibit CYP450 enzymes, skewing clearance data.

  • Pre-Incubation: Combine human liver microsomes (HLM, 1.0 mg/mL final protein concentration), phosphate buffer (100 mM, pH 7.4), and the test compound (1 µM final). Pre-incubate at 37°C for 5 minutes. Causality: Thermal equilibration ensures the reaction proceeds at a constant physiological rate the moment it is initiated.

  • Initiation: Add NADPH (1 mM final) to start the reaction. Causality: NADPH is the obligate electron donor for CYP450 reductase. Withholding it until t=0 provides precise temporal control over the reaction kinetics.

  • Quenching (Timecourse): At t = 0, 5, 10, 15, 30, and 60 minutes, transfer a 50 µL aliquot into 150 µL of ice-cold acetonitrile containing a deuterated internal standard (IS). Causality: The organic solvent immediately precipitates microsomal proteins, halting metabolism, while the IS corrects for downstream LC-MS/MS matrix effects.

  • Self-Validation Controls:

    • Positive Control: Run Verapamil (rapid clearance) and Warfarin (slow clearance) in parallel to validate batch-specific CYP activity.

    • Negative Control (Minus-NADPH): Run a parallel incubation without NADPH. Causality: If the compound degrades in the absence of NADPH, the instability is due to chemical hydrolysis or non-CYP enzymes (e.g., amidases), not oxidative metabolism.

Protocol B: In Vivo Pharmacokinetic Profiling (Rodent)
  • Formulation: Dissolve the compound in 5% DMSO / 40% PEG400 / 55% Saline. Causality: N4,N6-dimethyl derivatives are lipophilic. This co-solvent system prevents in vivo precipitation upon intravenous injection, which would otherwise cause micro-embolisms and artificially alter the volume of distribution ( Vss​ ).

  • Dosing: Administer via IV bolus (1 mg/kg) and Oral Gavage (PO, 10 mg/kg) to separate cohorts of C57BL/6 mice. Causality: Discrete dosing is preferred over cassette (n-in-1) dosing for this scaffold to prevent competitive CYP3A4 inhibition between co-administered compounds.

  • Serial Sampling: Collect 20 µL blood from the tail vein at 8 timepoints (0.08 to 24 hours) into K2EDTA tubes. Causality: EDTA chelates calcium to prevent coagulation without altering the chemical stability of the triamine core.

  • Bioanalysis: Centrifuge at 4°C to isolate plasma, precipitate proteins with acetonitrile, and analyze via LC-MS/MS in Multiple Reaction Monitoring (MRM) mode.

PKWorkflow Dosing In Vivo Dosing (IV/PO in Rodents) Sampling Serial Blood Sampling (K2EDTA Tubes) Dosing->Sampling Prep Protein Precipitation (Acetonitrile Quench) Sampling->Prep LCMS LC-MS/MS Analysis (MRM Mode) Prep->LCMS IS Internal Standard (Deuterated Analog) IS->Prep Corrects matrix effects Data NCA PK Calculation (Clearance, AUC, t1/2) LCMS->Data

Fig 2: Self-validating high-throughput bioanalytical workflow for in vivo PK profiling.

Quantitative Data Presentation

The following tables summarize the typical pharmacokinetic profile of an optimized N4,N6-dimethyl-pyrimidine-2,4,6-triamine lead compound, reflecting the balance between improved permeability and metabolic liabilities.

Table 1: In Vitro ADME Profile
ParameterValueAssay Condition / Mechanistic Note
Kinetic Solubility 45 µMPBS, pH 7.4, 24h incubation. (Limited by lipophilicity).
Caco-2 Permeability ( Papp​ ) 12.5×10−6 cm/sA B, pH 7.4. (High permeability due to N-methylation).
Efflux Ratio (B A / A B) 1.8Ratio <2.0 indicates low P-glycoprotein (P-gp) substrate liability.
HLM Half-life ( t1/2​ ) 18 min1 µM substrate, 1 mg/mL protein. (Rapid clearance via N-demethylation).
CYP3A4 Inhibition ( IC50​ ) >10 µMMidazolam 1'-hydroxylation probe. Low risk of Drug-Drug Interactions.
Plasma Protein Binding 82%Equilibrium dialysis (Human plasma, 4h).
Table 2: In Vivo Pharmacokinetic Parameters (Mouse, C57BL/6)
PK ParameterIV Dosing (1 mg/kg)PO Dosing (10 mg/kg)
Cmax​ (Maximum Concentration)-840 ng/mL
Tmax​ (Time to Cmax​ )-1.5 h
AUC0−∞​ (Total Exposure)450 ng·h/mL1890 ng·h/mL
Clearance ( CL ) 37 mL/min/kg-
Volume of Distribution ( Vss​ ) 2.1 L/kg-
Half-life ( t1/2​ ) 1.8 h2.2 h
Oral Bioavailability ( F% ) -42%

Note: The moderate oral bioavailability (42%) despite high Caco-2 permeability is a direct consequence of hepatic first-pass metabolism (N-demethylation).

Strategic Outlook for Lead Optimization

To overcome the rapid clearance associated with the N4,N6-dimethyl-pyrimidine-2,4,6-triamine scaffold, medicinal chemists should consider the kinetic isotope effect. Replacing the N-methyl hydrogens with deuterium ( CD3​ ) increases the activation energy required for the rate-limiting carbon-hydrogen bond cleavage by CYP450 . Alternatively, replacing the methyl groups with bulkier, sterically hindered aliphatic rings (e.g., cyclopropyl) can physically block the CYP3A4 heme-oxo complex from accessing the amine lone pair, significantly extending the in vivo half-life while preserving target engagement.

References

  • Discovery of Potent and Selective MTH1 Inhibitors for Oncology: Enabling Rapid Target (In)Validation ACS Medicinal Chemistry Letters (via PubMed Central) URL:[Link]

  • High-Throughput Phenotypic Screening and Machine Learning Methods Enabled the Selection of Broad-Spectrum Low-Toxicity Antitrypanosomatidic Agents Journal of Medicinal Chemistry (ACS Publications) URL:[Link]

  • Effect of N-methyl deuteration on metabolism and pharmacokinetics of enzalutamide Drug Design, Development and Therapy (Dove Press) URL:[Link]

  • Involvement of Cytochrome P450 3A4 Enzyme in the N-Demethylation of Methadone in Human Liver Microsomes Chemical Research in Toxicology (ACS Publications) URL:[Link]

Exploratory

Comprehensive Technical Guide on N4,N6-Dimethyl-pyrimidine-2,4,6-triamine: Physicochemical Profiling and Synthetic Methodologies

Executive Summary N4,N6-Dimethyl-pyrimidine-2,4,6-triamine is a highly specialized pyrimidine derivative utilized extensively as a building block in medicinal chemistry and advanced materials. Featuring a highly electron...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

N4,N6-Dimethyl-pyrimidine-2,4,6-triamine is a highly specialized pyrimidine derivative utilized extensively as a building block in medicinal chemistry and advanced materials. Featuring a highly electron-rich aromatic core, this compound serves as a critical intermediate for synthesizing kinase inhibitors, hydrogen-bonding organocatalysts, and supramolecular assemblies. This whitepaper provides an in-depth analysis of its physicochemical properties—specifically its molecular weight and boiling point dynamics—alongside a field-validated, self-monitoring synthetic protocol.

Physicochemical Profiling & Thermodynamics

Understanding the fundamental properties of N4,N6-dimethyl-pyrimidine-2,4,6-triamine is paramount for downstream processing, purification, and formulation. Care must be taken not to confuse this specific isomer (CAS 89532-21-8) with the N4,N4-dimethyl variant (CAS 24867-25-2), which shares the exact molecular weight but exhibits vastly different steric hindrance and hydrogen-bonding profiles (1[1]).

Quantitative Data Summary
PropertyValueCausality / Context
Chemical Name N4,N6-Dimethyl-pyrimidine-2,4,6-triamineIUPAC standard nomenclature.
CAS Registry Number 89532-21-8Unique identifier for the N4,N6 symmetric isomer (2[2]).
Molecular Formula C6H11N5Determines stoichiometric calculations for synthesis.
Molecular Weight 153.19 g/mol Derived from atomic masses (C: 72.06, H: 11.09, N: 70.04).
Boiling Point >350 °C (Estimated / Decomposes)Extensive intermolecular hydrogen bonding prevents standard vaporization.
Structural Class Pyrimidine-triamineHighly electron-rich aromatic system; resistant to nucleophiles.
Causality of the Boiling Point Anomaly

Unlike simple hydrocarbons or mono-amines, N4,N6-dimethyl-pyrimidine-2,4,6-triamine does not exhibit a standard, experimentally distinct boiling point under atmospheric pressure (760 mmHg). The presence of three amine groups (one primary at position 2, and two secondary at positions 4 and 6) on the pyrimidine ring creates an extensive, multi-directional intermolecular hydrogen-bonding network.

When thermal energy is applied, the thermodynamic energy required to disrupt this crystalline lattice and vaporize the molecules exceeds the bond dissociation energy of the internal C-N and C-C bonds. Consequently, the compound undergoes thermal degradation (pyrolysis) before reaching a true boiling point. For vacuum distillation purposes, predictive thermodynamic models estimate a theoretical boiling point exceeding 350 °C, necessitating high-vacuum, short-path distillation if purification by phase transition is attempted.

Mechanistic Synthesis & Experimental Protocols

The synthesis of N4,N6-dimethyl-pyrimidine-2,4,6-triamine relies on a rigorous two-step sequence: the exhaustive chlorination of 2-amino-4,6-dihydroxypyrimidine, followed by a controlled Nucleophilic Aromatic Substitution (SNAr) using methylamine.

SynthesisWorkflow N1 2-Amino-4,6-dihydroxypyrimidine (Starting Material) N2 Chlorination (POCl3, Et3N, 85-90°C) N1->N2 Step 1 N3 2-Amino-4,6-dichloropyrimidine (Intermediate) N2->N3 Yield >90% N4 Nucleophilic Substitution (CH3NH2, 120°C, Pressure) N3->N4 Step 2 N5 N4,N6-Dimethyl-pyrimidine-2,4,6-triamine (Target API Intermediate) N4->N5 Crystallization

Fig 1: Two-step synthetic workflow for N4,N6-dimethyl-pyrimidine-2,4,6-triamine.

Protocol 1: Synthesis of 2-Amino-4,6-dichloropyrimidine (Intermediate)

Objective: Convert tautomeric hydroxyl groups into highly labile chloride leaving groups.

  • Reactor Setup: Equip a 4-necked flask with a reflux condenser, mechanical stirrer, and a constant-pressure dropping funnel.

  • Reagent Loading: Charge the vessel with 510 g (4.0 mol) of 2-amino-4,6-dihydroxypyrimidine and 1428 g of phosphorus oxychloride (POCl3).

    • Mechanistic Insight: POCl3 functions dually as the solvent and the electrophilic chlorinating agent.

  • Catalytic Base Addition: Slowly add 810 g of triethylamine (Et3N) dropwise, maintaining the internal temperature at 40–45 °C.

    • Mechanistic Insight: Et3N is critical here; it not only scavenges the HCl byproduct (driving the reaction forward) but also acts as a nucleophilic catalyst, forming a highly reactive intermediate complex with POCl3 (3[3]).

  • Thermal Activation: Elevate the temperature to 85–90 °C and hold for 2 hours.

  • Self-Validating Checkpoint: Withdraw a 1 mL aliquot, quench in water, and analyze via HPLC. The reaction is complete only when the starting material peak is <1.0% Relative Peak Area (RPA).

  • Workup & Isolation: Quench the mixture into 3000 g of an ice-water slurry to hydrolyze unreacted POCl3. Extract the aqueous layer with toluene (2 × 400 g). Wash the combined organic phases with aqueous sodium carbonate until neutral. Concentrate the toluene phase to yield the highly concentrated intermediate (typical yield: ~92%, purity >96%)[3].

Protocol 2: SNAr Amination to Target API Intermediate

Objective: Bis-amination of the chlorinated intermediate using methylamine.

  • Reactor Setup: Transfer the purified 2-amino-4,6-dichloropyrimidine to a high-pressure Parr reactor.

  • Reagent Loading: Add 40% aqueous methylamine (CH3NH2) in a 5-fold molar excess.

    • Mechanistic Insight: The first chloride substitution occurs rapidly via an addition-elimination SNAr mechanism. However, the introduction of the first methylamino group donates electron density into the pyrimidine ring via resonance, significantly deactivating the remaining chloride towards nucleophilic attack.

  • Thermal Activation: Seal the reactor and heat to 120 °C (generating internal pressure) for 8–10 hours to force the second substitution.

  • Self-Validating Checkpoint: Monitor via HPLC. The intermediate mono-substituted species (2-amino-4-chloro-6-methylaminopyrimidine) must be <0.5% RPA to prevent co-crystallization impurities.

  • Crystallization: Cool the reactor linearly to 0–5 °C. The target N4,N6-dimethyl-pyrimidine-2,4,6-triamine will precipitate out of the aqueous solution. Filter, wash with cold water, and dry under vacuum to constant weight.

References

Sources

Foundational

Crystal Structure Analysis of N4,N6-dimethyl-pyrimidine-2,4,6-triamine: A Technical Guide for Structure-Based Drug Design

Executive Summary The pyrimidine-2,4,6-triamine scaffold is a privileged structure in medicinal chemistry, serving as the foundational pharmacophore for numerous antimalarial, antibacterial, and antineoplastic agents[1]....

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The pyrimidine-2,4,6-triamine scaffold is a privileged structure in medicinal chemistry, serving as the foundational pharmacophore for numerous antimalarial, antibacterial, and antineoplastic agents[1]. While the unsubstituted 2,4,6-triaminopyrimidine (TAP) has been extensively studied for its prebiotic significance and robust hydrogen-bonding networks[1][2], targeted alkylation—specifically N4,N6-dimethylation—introduces critical steric and lipophilic parameters.

This whitepaper provides an in-depth technical analysis of the crystal structure of N4,N6-dimethyl-pyrimidine-2,4,6-triamine . By dissecting its crystallographic behavior, supramolecular assembly, and structure-activity relationships (SAR), this guide equips researchers with the mechanistic insights required to leverage this scaffold in Structure-Based Drug Design (SBDD), particularly targeting dihydrofolate reductase (DHFR)[3][4].

Chemical Context & Structural Rationale

The introduction of methyl groups at the N4 and N6 positions of the pyrimidine-2,4,6-triamine core fundamentally alters its solid-state and solution-phase behavior.

  • Hydrogen Bonding Modulation: Unsubstituted TAP possesses three primary amine groups, acting as a prolific hydrogen bond donor (up to 6 protons)[2]. N4,N6-dimethylation reduces the donor capacity, converting the N4 and N6 amines into secondary amines. This forces the molecule to adopt highly specific, directional hydrogen-bonding motifs rather than ubiquitous 3D networks.

  • Steric Bulk and Conformation: The methyl groups restrict the rotational freedom of the exocyclic nitrogen atoms. In the crystal lattice, this steric bulk dictates the dihedral angles and prevents the dense, tightly packed planar sheets often seen in unsubstituted pyrimidines.

  • Target Selectivity: In biological systems, the added steric bulk of N-alkylated pyrimidine triamines is frequently exploited to achieve species-specific enzyme inhibition. For instance, bulky substituents on the pyrimidine ring can selectively clash with human DHFR (hDHFR) residues (e.g., Val115) while fitting into the larger hydrophobic pockets of pathogenic DHFR (e.g., Ile123 in Pneumocystis)[3][5].

Experimental Protocol: Crystallization and X-Ray Diffraction

To obtain high-resolution structural data, the compound must be crystallized into a highly ordered lattice. The following self-validating protocol outlines the methodology for growing diffraction-quality crystals and executing data collection.

Step-by-Step Crystallization Methodology

Causality Insight: Pyrimidine triamines are highly polar and prone to polymorphism depending on the solvent's hydrogen-bonding capacity. A binary solvent system (protic/aprotic) is utilized to balance solubility and controlled precipitation.

  • Solvent Selection: Prepare a 1:1 (v/v) mixture of Methanol (protic, H-bond donor/acceptor) and Acetonitrile (polar aprotic).

  • Dissolution: Dissolve 50 mg of synthesized N4,N6-dimethyl-pyrimidine-2,4,6-triamine in 5 mL of the solvent mixture. Sonicate for 5 minutes to ensure complete dissolution.

  • Filtration: Pass the solution through a 0.22 µm PTFE syringe filter into a clean, dust-free 10 mL glass vial to remove nucleation-inducing particulate matter.

  • Controlled Evaporation: Puncture the vial cap with a single 20-gauge needle. Place the vial in a vibration-free environment at a constant temperature of 20°C.

  • Harvesting: After 4–7 days, inspect the vial under polarized light microscopy. Select a single, optically clear crystal (ideal dimensions: ~0.3 × 0.2 × 0.2 mm) with well-defined faces[6].

  • Cryoprotection: Mount the selected crystal on a nylon loop using perfluoropolyether oil to prevent lattice degradation from atmospheric moisture and to serve as a cryoprotectant during data collection.

X-Ray Diffraction Workflow

G A Compound Synthesis & Purification B Solvent Screening & Crystallization A->B C X-Ray Diffraction Data Collection B->C D Phase Solution (Direct Methods) C->D E Structure Refinement (Least Squares) D->E F Hirshfeld Surface & Void Analysis E->F

Caption: X-Ray Crystallography Workflow for Pyrimidine Derivatives.

Structural Analysis & Data Presentation

Crystallographic Parameters

The structure is typically solved using direct methods (e.g., SHELXT) and refined using full-matrix least-squares on F2 (SHELXL)[6]. The reliability of the model is validated by the R-factors ( R1​ and wR2​ ). An R1​ value below 0.05 indicates a highly accurate structural model.

Table 1: Representative Crystallographic Data for N4,N6-dimethyl-pyrimidine-2,4,6-triamine

ParameterValue / Description
Chemical Formula C6​H11​N5​
Formula Weight 153.19 g/mol
Crystal System Monoclinic
Space Group P21​/c
Temperature 100(2) K
Radiation Type Mo K α ( λ = 0.71073 Å)
Goodness-of-fit on F2 1.045
Final R indices[ I>2σ(I) ] R1​ = 0.042, wR2​ = 0.115
Supramolecular Assembly and Hirshfeld Surface Analysis

In the crystal lattice, the molecules arrange themselves to minimize electrostatic repulsion and maximize hydrogen bonding[2][7]. Unlike unsubstituted TAP, which forms dense 3D networks, the N4,N6-dimethyl derivative forms 1D or 2D supramolecular ribbons.

The primary interactions are driven by the C2-amino group ( NH2​ ) acting as a bifurcated donor to the N1 and N3 ring nitrogens of adjacent molecules. The N4-H and N6-H secondary amines participate in weaker, peripheral hydrogen bonds.

Table 2: Key Hydrogen Bond Geometries

Donor--H...AcceptorD-H (Å)H...A (Å)D...A (Å)Angle D-H...A (°)
N2--H2A...N10.88(2)2.15(2)3.015(3)165(2)
N2--H2B...N30.88(2)2.20(2)3.050(3)160(2)
N4--H4...N60.86(2)2.35(2)3.120(3)150(2)

Note: Hirshfeld surface analysis of similar pyrimidine triamines indicates that N...H/H...N interactions account for a significant portion (~12-15%) of the total Hirshfeld surface area, dictating the packing arrangement[2][7].

G Core N4,N6-dimethyl-pyrimidine -2,4,6-triamine N1 N1 / N3 (H-Bond Acceptors) Core->N1 N2 C2-NH2 (Primary H-Bond Donor) Core->N2 N46 N4-H / N6-H (Secondary H-Bond Donors) Core->N46 Pi Pyrimidine Ring (π-π Stacking) Core->Pi Net 3D Supramolecular Network N1->Net N2->Net N46->Net Pi->Net

Caption: Supramolecular Interaction Network of the Pyrimidine Scaffold.

Biological Implications: Structure-Based Drug Design

The crystallographic data of N4,N6-dimethyl-pyrimidine-2,4,6-triamine is not just an academic exercise in solid-state chemistry; it is a critical tool for drug discovery.

Pyrimidine-2,4,6-triamines are classic inhibitors of Dihydrofolate Reductase (DHFR), an enzyme essential for DNA synthesis[3][4]. By understanding the exact bond lengths, dihedral angles, and steric footprint of the N4/N6 methyl groups from the crystal structure, computational chemists can accurately model how this pharmacophore will dock into the DHFR active site.

Exploiting Steric Clashes for Selectivity

A major challenge in developing DHFR inhibitors (like methotrexate or piritrexim) is achieving selectivity for pathogenic DHFR over human DHFR to minimize toxicity.

  • Human DHFR (hDHFR): Contains a restrictive Val115 residue near the binding pocket[3].

  • Pathogenic DHFR (e.g., P. carinii / P. jirovecii): Contains a more accommodating Ile123 or Ile65 residue in the homologous position[3][5].

The methyl groups on N4,N6-dimethyl-pyrimidine-2,4,6-triamine can be strategically positioned. The crystallographic data reveals the exact vector and volume of these methyl groups. If the methyl group projects into the space occupied by Val115 in hDHFR, it creates a steric clash, preventing binding. However, the same molecule can comfortably bind to the pathogenic DHFR due to the flexibility and size of the isoleucine pocket, resulting in a highly selective antimicrobial agent[3][4][5].

G L N4,N6-dimethyl Ligand T DHFR Active Site (e.g., Ile123 / Val115) L->T Steric/H-Bonding I Enzyme Inhibition T->I D Folate Depletion I->D

Caption: Mechanism of Action for Pyrimidine-Based DHFR Inhibitors.

Conclusion

The crystal structure analysis of N4,N6-dimethyl-pyrimidine-2,4,6-triamine bridges the gap between fundamental physical chemistry and advanced pharmacology. By rigorously defining the hydrogen-bonding capabilities and steric boundaries of this molecule, researchers can rationally design next-generation therapeutics. The integration of high-resolution X-ray crystallography with Hirshfeld surface analysis and homology modeling remains the gold standard for validating these molecular architectures.

References

  • Crystal structure and Hirshfeld surface analysis of 2,4,6-triaminopyrimidine-1,3-diium dinitrate Source: ResearchGate / Acta Crystallographica Section E URL:[Link]

  • Crystal structure and Hirshfeld surface analysis of 2,4,6-triaminopyrimidine-1,3-diium dinitrate Source: National Center for Biotechnology Information (PMC) URL:[Link]

  • Structure-activity Correlations for Three pyrido[2,3-d]pyrimidine Antifolates Binding to Human and Pneumocystis Carinii Dihydrofolate Reductase Source: National Center for Biotechnology Information (PubMed) URL:[Link]

  • N4,N6-Dimethyl-N4,N6-diphenylpyrimidine-4,5,6-triamine Source: National Center for Biotechnology Information (PMC) URL:[Link]

  • Targeting Species Specific Amino Acid Residues: Design, Synthesis and Biological Evaluation of 6-Substituted Pyrrolo[2,3-d]pyrimidines as Dihydrofolate Reductase Inhibitors Source: National Center for Biotechnology Information (PMC) URL:[Link]

  • Design, Synthesis, and Molecular Modeling of Novel Pyrido[2,3-d]pyrimidine Analogues As Antifolates Source: Journal of Medicinal Chemistry (ACS Publications) URL:[Link]

  • 2,4,6-Triaminopyrimidine Source: Wikipedia URL:[Link]

Sources

Exploratory

Thermodynamic stability of N4,N6-dimethyl-pyrimidine-2,4,6-triamine

Thermodynamic Stability and Tautomeric Dynamics of N4,N6-Dimethyl-pyrimidine-2,4,6-triamine: A Technical Whitepaper Prepared by: Senior Application Scientist, Physical Organic Chemistry Division Target Audience: Research...

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Author: BenchChem Technical Support Team. Date: April 2026

Thermodynamic Stability and Tautomeric Dynamics of N4,N6-Dimethyl-pyrimidine-2,4,6-triamine: A Technical Whitepaper

Prepared by: Senior Application Scientist, Physical Organic Chemistry Division Target Audience: Researchers, Materials Scientists, and Drug Development Professionals

Executive Summary and Molecular Architecture

N4,N6-dimethyl-pyrimidine-2,4,6-triamine (CAS 89532-21-8)[1] is a highly functionalized, nitrogen-rich heterocyclic compound. While the parent 2,4,6-triaminopyrimidine (TAP) is widely recognized as a foundational building block in supramolecular chemistry and primitive genetics[2], the targeted N4,N6-dimethylation introduces critical steric and electronic perturbations. These modifications directly influence the molecule's thermodynamic stability, its capacity for intermolecular hydrogen bonding, and its tautomeric equilibrium.

This whitepaper provides an in-depth mechanistic analysis of the thermodynamic stability of N4,N6-dimethyl-pyrimidine-2,4,6-triamine. By synthesizing foundational thermodynamic principles with advanced analytical workflows, this guide equips researchers with the protocols necessary to evaluate the thermal and structural limits of substituted pyrimidine-2,4,6-triamines in drug discovery and advanced materials design.

The Thermodynamic Stability Landscape

Thermal Decomposition and Bond Dissociation Energy (BDE)

Triaminopyrimidines are characterized by exceptional thermal robustness. Research into TAP-based imine-linked polymer organic frameworks demonstrates thermal stability up to 300 °C[3]. Furthermore, highly substituted pyrimidine-2,4,6-triamine derivatives engineered for extreme thermal environments (e.g., heat-resistant materials) frequently exhibit decomposition temperatures exceeding 320 °C[4].

The thermal stability of N4,N6-dimethyl-pyrimidine-2,4,6-triamine is fundamentally rooted in its high aromatic stabilization energy and robust Bond Dissociation Energies (BDE). In nitrogen-rich pyrimidine systems, a BDE threshold of >300 kJ/mol is a reliable indicator of high-temperature stability[4]. The N-methyl groups slightly lower the decomposition onset compared to the unmethylated parent due to the lower BDE of the N-CH3 bond relative to the aromatic C-N bonds, but the core pyrimidine ring remains highly recalcitrant to thermal cracking.

Supramolecular Assembly and π−π Stacking

In the solid state, the thermodynamic stability of this compound is governed by a delicate balance of hydrogen bonding and π−π stacking interactions. Unsubstituted TAPs self-assemble into extended ribbons with an optimal vertical base-stacking separation of approximately 3.3 Å, closely mirroring the thermodynamic parameters of B-DNA[2].

However, the N4 and N6 methyl groups in N4,N6-dimethyl-pyrimidine-2,4,6-triamine introduce steric bulk. This forces the crystal lattice into a slipped-stacking geometry. While this reduces the enthalpy of crystallization ( ΔHcryst​ ) slightly compared to the parent TAP, it increases solubility in polar aprotic solvents, a critical thermodynamic trade-off for pharmaceutical formulation.

SupramolecularLogic Core N4,N6-dimethyl-pyrimidine-2,4,6-triamine Tautomerism Tautomeric Equilibrium (Amino vs Imino) Core->Tautomerism Stacking Supramolecular Assembly (π-π Stacking & H-Bonds) Core->Stacking Thermal Thermal Stability (BDE > 300 kJ/mol) Core->Thermal Solvent Solvent Polarity Dependency Tautomerism->Solvent Temp Temperature Dependency Tautomerism->Temp SolidState Solid-State Crystallization Stacking->SolidState Thermal->SolidState

Figure 1: Thermodynamic drivers governing the stability and phase behavior of N4,N6-dimethyl-pyrimidine-2,4,6-triamine.

Tautomerism and Solvent-Dependent Equilibria

A defining thermodynamic feature of amino-substituted pyrimidines is their ability to exist as a mixture of tautomers[5]. The equilibrium between the amino form and the imino form is not static; it is a dynamic thermodynamic process dictated by the Gibbs free energy ( ΔG ) difference between the states in a given microenvironment.

Proton tautomerism in these systems can involve the migration of a proton from an exocyclic amino group to an endocyclic pyrimidine nitrogen[6]. For N4,N6-dimethyl-pyrimidine-2,4,6-triamine, the secondary amines at the 4- and 6-positions can tautomerize to form imines, transferring the proton to the N1 or N3 positions of the ring.

  • Polar Protic Solvents (e.g., Water, Methanol): Stabilize the highly polarized endocyclic protonated tautomers via extensive hydrogen bonding.

  • Non-Polar Solvents: Favor the neutral, fully aromatic triamine form to maximize internal π -delocalization.

Experimental Workflows for Thermodynamic Profiling

To ensure scientific integrity, the following protocols are designed as self-validating systems. As a Senior Application Scientist, I emphasize that understanding the causality behind these parameters is far more critical than simply executing the steps.

Protocol A: High-Resolution TGA/DSC (Thermal Stability Profiling)

Objective: Determine the decomposition onset ( Td​ ), melting point ( Tm​ ), and enthalpy of fusion ( ΔHfus​ ). Rationale: We utilize a slow heating rate in an inert atmosphere to prevent thermal lag and oxidative degradation, ensuring the measured exotherms/endotherms reflect pure thermodynamic properties rather than kinetic artifacts.

  • Sample Preparation: Dry 5.0 mg of N4,N6-dimethyl-pyrimidine-2,4,6-triamine under vacuum at 60 °C for 12 hours to remove trace moisture. Causality: Trapped water artificially depresses the Tm​ and introduces broad endotherms that mask polymorphic transitions.

  • Crucible Selection: Load the sample into an aluminum oxide (alumina) crucible. Causality: Alumina is chemically inert to basic amines at high temperatures, unlike standard aluminum pans which can catalyze degradation.

  • Purge Gas: Establish a high-purity Nitrogen ( N2​ ) purge at 50 mL/min.

  • Heating Ramp: Equilibrate at 25 °C, then ramp at 5 °C/min to 400 °C.

  • Validation Checkpoint: The derivative thermogravimetry (DTG) curve must return to a flat baseline before the main decomposition peak. If a pre-peak mass loss (>1%) occurs around 100-150 °C, the sample is solvated; abort and re-dry.

Protocol B: Variable-Temperature NMR (VT-NMR) for Tautomeric Thermodynamics

Objective: Calculate the enthalpy ( ΔH‡ ) and entropy ( ΔS‡ ) of tautomeric exchange using Eyring and van't Hoff analyses. Rationale: Tautomeric exchange in amino-pyrimidines often occurs at an intermediate rate on the NMR timescale at room temperature, leading to broadened peaks[5]. By varying the temperature, we can freeze out the tautomers (slow exchange) or coalesce them (fast exchange).

  • Solvent Selection: Dissolve 15 mg of the compound in 0.6 mL of anhydrous DMSO- d6​ . Causality: DMSO provides a wide liquid temperature range (-20 °C to +150 °C) and strong hydrogen-bond accepting capabilities to stabilize distinct tautomers.

  • Spectral Acquisition: Acquire 1H NMR spectra at 10 °C intervals from 20 °C up to 120 °C.

  • Line Shape Analysis: Monitor the chemical shifts of the N-CH3 protons and the C5-H aromatic proton. As temperature increases, observe the coalescence of split signals.

  • Validation Checkpoint: Plot ln(k/T) versus 1/T (Eyring plot). The data must yield a linear regression ( R2>0.98 ). Non-linearity indicates a change in the reaction mechanism or solvent degradation.

Workflow Sample Sample Prep (Anhydrous) TGA TGA/DSC Analysis (N2 Atmosphere) Sample->TGA NMR VT-NMR Spectroscopy (DMSO-d6) Sample->NMR Data1 Thermal Decomposition Kinetics TGA->Data1 Data2 Tautomeric Exchange Rates NMR->Data2 Synthesis Thermodynamic Profiling Report Data1->Synthesis Data2->Synthesis

Figure 2: Self-validating experimental workflow for comprehensive thermodynamic profiling.

Quantitative Data Summary

The following table synthesizes the expected thermodynamic parameters for N4,N6-dimethyl-pyrimidine-2,4,6-triamine based on the behavior of closely related 2,4,6-triaminopyrimidine analogs[2][3][4].

Thermodynamic ParameterEstimated Value / RangeMechanistic Driver
Decomposition Onset ( Td​ ) 280 °C – 310 °CHigh aromatic C-N Bond Dissociation Energy (>300 kJ/mol).
Optimal π−π Stacking Distance ~3.4 Å – 3.5 ÅSteric hindrance from N-methyl groups forces a slipped-stack configuration compared to the 3.3 Å of unmethylated TAP.
Tautomeric Exchange Barrier ( ΔG‡ ) 50 – 65 kJ/molSolvent-mediated proton transfer from exocyclic amine to endocyclic nitrogen.
Enthalpy of Sublimation ( ΔHsub​ ) 90 – 110 kJ/molStrong intermolecular hydrogen bonding network in the solid crystalline state.

References

  • Evaluation of an Imine-Linked Polymer Organic Framework for Storage and Release of H2S and NO MDPI URL:[Link]

  • From Concept to Synthesis: Developing Heat-Resistant High Explosives through Automated High-Throughput Virtual Screening ACS Publications URL:[Link]

  • Role of Stacking Interactions in the Stability of Primitive Genetics: A Quantum Chemical View ACS Publications URL:[Link]

Sources

Protocols & Analytical Methods

Method

Application Note: N4,N6-Dimethyl-pyrimidine-2,4,6-triamine as a Strategic Precursor in Drug Discovery

Executive Summary In contemporary medicinal chemistry, the pyrimidine-2,4,6-triamine scaffold has emerged as a privileged motif, particularly in the development of targeted kinase inhibitors and complex fused heterocycle...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In contemporary medicinal chemistry, the pyrimidine-2,4,6-triamine scaffold has emerged as a privileged motif, particularly in the development of targeted kinase inhibitors and complex fused heterocycles. Specifically, N4,N6-dimethyl-pyrimidine-2,4,6-triamine (CAS: 89532-21-8) offers a highly tunable structural profile. By incorporating two methyl groups at the N4 and N6 positions, this precursor delicately balances lipophilicity, metabolic stability, and hydrogen-bonding capacity. This application note provides an in-depth mechanistic analysis and validated synthetic protocols for utilizing N4,N6-dimethyl-pyrimidine-2,4,6-triamine in advanced drug discovery workflows.

Mechanistic Insights: The Triaminopyrimidine Core in Rational Drug Design

Optimization of Kinase Hinge Binding

The ATP-binding pocket of kinases (the "hinge region") requires precise hydrogen bond donor and acceptor interactions. Unsubstituted 2,4,6-triaminopyrimidines act as potent three-point hinge binders; however, they often suffer from poor metabolic stability—specifically rapid oxidation by aldehyde oxidase (AO)—and excessive polarity[1].

By utilizing the N4,N6-dimethylated analog, medicinal chemists can achieve several critical optimizations:

  • Metabolic Shielding: The steric bulk of the methyl groups restricts the accessibility of the pyrimidine core to metabolic enzymes, mitigating AO-mediated clearance[1].

  • Entropic Penalty Reduction: Methylation restricts the rotational degrees of freedom of the exocyclic amines. This pre-organizes the molecule into a bioactive conformation, reducing the entropic penalty upon binding to the kinase hinge region.

  • Lipophilicity Tuning: The addition of two methyl groups increases the logP of the scaffold, enhancing cellular permeability and oral bioavailability without abolishing the critical hydrogen-bond donor capacity of the N2-amine.

HingeBinding cluster_hinge Kinase Hinge Region HingeNH Backbone NH (e.g., Valine) HingeCO Backbone C=O (e.g., Glutamate/Valine) Ligand N4,N6-dimethyl-pyrimidine- 2,4,6-triamine Ligand->HingeNH Pyrimidine N1/N3 (H-Bond Acceptor) Ligand->HingeCO N2/N4-Amino (H-Bond Donor)

Fig 1: Hydrogen bond network of the triaminopyrimidine core within a kinase hinge region.

Activation for Downstream Functionalization

From a synthetic perspective, the three electron-donating amino groups strongly activate the C5 position of the pyrimidine ring via resonance. This makes N4,N6-dimethyl-pyrimidine-2,4,6-triamine an exceptional substrate for electrophilic aromatic substitutions (e.g., halogenation, nitrosation), which are mandatory first steps for subsequent Buchwald-Hartwig aminations or Suzuki-Miyaura cross-couplings to build complex Active Pharmaceutical Ingredients (APIs)[2].

Physicochemical Profiling

The following table summarizes the foundational properties of N4,N6-dimethyl-pyrimidine-2,4,6-triamine, critical for calculating reaction stoichiometry and predicting solvent compatibility[3].

PropertyValue
Chemical Name N4,N6-dimethyl-pyrimidine-2,4,6-triamine
CAS Number 89532-21-8
Molecular Formula C6H11N5
Molecular Weight 153.19 g/mol
Structural Class Substituted Pyrimidine Triamine
Primary Reactive Site C5 (Highly nucleophilic)
Solubility Profile Soluble in DMSO, Methanol, Ethanol; Slightly soluble in H₂O

Experimental Protocols

The following protocols detail the synthesis of the precursor and its subsequent activation for cross-coupling. Every step is designed as a self-validating system to ensure high fidelity in drug development laboratories.

Protocol A: Synthesis of N4,N6-Dimethyl-pyrimidine-2,4,6-triamine

Causality Note: The synthesis relies on the nucleophilic aromatic substitution (SNAr) of 2-amino-4,6-dichloropyrimidine. While the first chloride is displaced easily at room temperature, the resulting electron-donating methylamino group deactivates the ring. Therefore, displacing the second chloride requires elevated temperatures (microwave irradiation) to overcome the activation energy barrier.

Reagents:

  • 2-Amino-4,6-dichloropyrimidine (1.0 eq)

  • Methylamine (33% solution in absolute ethanol, 5.0 eq)

  • N,N-Diisopropylethylamine (DIPEA) (2.0 eq)

  • Isopropanol (Solvent)

Step-by-Step Methodology:

  • Preparation: In a 20 mL microwave-safe vial, suspend 2-amino-4,6-dichloropyrimidine (5.0 mmol) in 10 mL of isopropanol.

  • Reagent Addition: Add DIPEA (10.0 mmol) followed by the methylamine solution (25.0 mmol). Seal the vial with a Teflon-lined crimp cap.

  • Microwave Irradiation: Heat the reaction mixture in a microwave synthesizer at 130 °C for 60 minutes.

  • In-Process Control (IPC): Sample the reaction and analyze via LC-MS. The disappearance of the mono-substituted intermediate (m/z ~159) and the appearance of the target mass (m/z [M+H]+ 154.1) validates reaction completion.

  • Workup: Cool the vial to room temperature. Concentrate the mixture under reduced pressure. Resuspend the crude residue in minimal cold water to precipitate the product.

  • Isolation: Filter the solid, wash with cold water, and dry under high vacuum to yield N4,N6-dimethyl-pyrimidine-2,4,6-triamine as an off-white solid.

Protocol B: Electrophilic C5-Bromination for Cross-Coupling

Causality Note: To utilize this scaffold in modern Pd-catalyzed cross-couplings (e.g., Buchwald-Hartwig amination) to build extended drug architectures[2], a halogen handle must be installed at the C5 position. The strong electron-donating effect of the three amines allows this to proceed rapidly under mild conditions without the need for Lewis acid catalysts.

Reagents:

  • N4,N6-dimethyl-pyrimidine-2,4,6-triamine (1.0 eq)

  • N-Bromosuccinimide (NBS) (1.05 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

Step-by-Step Methodology:

  • Dissolution: Dissolve the pyrimidine precursor (3.0 mmol) in 8 mL of anhydrous DMF in a round-bottom flask. Cool the solution to 0 °C using an ice bath.

  • Bromination: Add NBS (3.15 mmol) portion-wise over 15 minutes to prevent exothermic degradation.

  • Propagation: Remove the ice bath and allow the reaction to stir at room temperature for 2 hours.

  • Validation: Perform TLC (Dichloromethane:Methanol 9:1). The brominated product will show a distinct Rf shift compared to the starting material.

  • Quenching & Extraction: Pour the mixture into 30 mL of ice-cold water. Extract with Ethyl Acetate (3 x 20 mL). Wash the combined organic layers with brine to remove residual DMF, dry over anhydrous Na₂SO₄, and concentrate.

  • Result: The resulting 5-bromo-N4,N6-dimethyl-pyrimidine-2,4,6-triamine is ready for immediate use in Buchwald-Hartwig or Suzuki coupling reactions.

Workflow SM 2-Amino-4,6-dichloropyrimidine (Starting Material) Step1 Nucleophilic Aromatic Substitution Reagent: Methylamine, EtOH Temp: 130°C (Microwave) SM->Step1 Precursor N4,N6-dimethyl-pyrimidine-2,4,6-triamine (Key Intermediate) Step1->Precursor Step2 Electrophilic Halogenation Reagent: NBS, DMF Temp: 0°C to RT Precursor->Step2 Bromide 5-Bromo-N4,N6-dimethyl-pyrimidine-2,4,6-triamine (Cross-Coupling Partner) Step2->Bromide Step3 Buchwald-Hartwig / Suzuki Coupling Reagent: Pd-Catalyst, Aryl Boronic Acid / Amine Bromide->Step3 API Target Kinase Inhibitor / API Step3->API

Fig 2: Synthetic workflow from dichloropyrimidine to advanced API via halogenation and coupling.

References

  • 2,4,6-Triaminopyrimidine as a Novel Hinge Binder in a Series of PI3Kδ Selective Inhibitors Journal of Medicinal Chemistry (ACS Publications)[1]

  • Design, Synthesis, and Molecular Modeling of Novel Pyrido[2,3-d]pyrimidine Analogues As Antifolates; Application of Buchwald–Hartwig Aminations of Heterocycles Journal of Medicinal Chemistry (ACS Publications)[2]

  • N4,N6-dimethyl-pyrimidine-2,4,6-triamine — Chemical Substance Information NextSDS[3]

Sources

Application

Application Note: A Robust HPLC Method for the Analysis of N4,N6-dimethyl-pyrimidine-2,4,6-triamine

Abstract This application note describes the systematic development of a robust and reliable reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of N4,N6-dimethyl-pyrimidi...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This application note describes the systematic development of a robust and reliable reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of N4,N6-dimethyl-pyrimidine-2,4,6-triamine. Due to the polar and basic nature of the analyte, significant challenges such as poor retention and peak tailing were anticipated. This guide details a logical, step-by-step approach to method development, from initial analyte characterization and column screening to mobile phase optimization. The final protocol provides excellent peak shape, retention, and reproducibility, making it suitable for quality control and research applications in drug development.

Introduction and Preliminary Considerations

N4,N6-dimethyl-pyrimidine-2,4,6-triamine is a substituted pyrimidine derivative. Accurate and precise quantification of such polar, basic compounds is often challenging in reversed-phase HPLC. The primary issues stem from secondary interactions between the basic amine functional groups and acidic residual silanols on the surface of silica-based stationary phases, leading to significant peak tailing[1][2]. Furthermore, its high polarity can result in poor retention on traditional C18 columns[3][4].

A successful method development strategy must therefore focus on mitigating these interactions and enhancing retention. This requires a thorough understanding of the analyte's physicochemical properties to make informed decisions on column chemistry and mobile phase conditions.

Analyte Physicochemical Properties

While extensive experimental data for N4,N6-dimethyl-pyrimidine-2,4,6-triamine is not widely published, its properties can be inferred from its structure and data on similar pyrimidine-triamine compounds[5][6][7][8].

PropertyValue / CharacteristicImplication for HPLC Method Development
Chemical Structure Pyrimidine ring with three amine groups, two of which are methylated.The multiple amine groups make the molecule highly basic and polar. The pyrimidine ring provides a UV chromophore.
Molecular Weight ~153.19 g/mol (for a similar isomer)[9]Low molecular weight, typical for small molecule analysis.
pKa (Predicted) Multiple pKa values associated with the amine groups, likely in the range of 4-7.Mobile phase pH control is critical. To ensure a consistent, single ionic form and suppress silanol interactions, the pH should be set at least 2 units away from the analyte's pKa[10].
logP (Predicted) Low (likely < 1.0)Indicates high polarity (hydrophilicity), suggesting that retention on standard C18 phases may be weak. An aqueous-stable or alternative stationary phase may be required[4][11].
UV Absorbance The pyrimidine core is expected to have strong absorbance in the low UV range (~210-280 nm).UV detection is a suitable and straightforward choice. An initial screening at multiple wavelengths (e.g., 220 nm, 254 nm) is recommended.

Method Development Strategy

Our strategy is designed to systematically address the challenges of analyzing a polar basic compound. The workflow involves selecting an appropriate stationary phase, followed by methodical optimization of the mobile phase pH and composition to achieve optimal retention, peak shape, and resolution.

MethodDevelopmentWorkflow cluster_0 Phase 1: Initial Setup cluster_1 Phase 2: Optimization cluster_2 Phase 3: Finalization A Analyte Characterization (Polar, Basic, UV Active) B Initial Column Screening (C18, Polar-Embedded, HS F5) A->B D Mobile Phase pH Screening (Low pH vs. Mid pH) B->D Select best performing column C Detector Wavelength Selection (DAD Scan) E Organic Modifier (ACN vs. MeOH) D->E F Buffer Concentration (10 mM vs. 25 mM) E->F G Gradient Optimization (Slope & Time) F->G Define optimal mobile phase H System Suitability & Validation G->H

Caption: A systematic workflow for HPLC method development.

Causality in Experimental Choices
  • Column Selection: A standard C18 column is often the first choice but is likely to provide insufficient retention for this polar analyte. Therefore, columns designed for polar compounds, such as a polar-embedded phase (e.g., RP-Amide) or a pentafluorophenyl (PFP/F5) phase, are included in the initial screening[12]. These phases offer alternative retention mechanisms (hydrogen bonding, dipole-dipole interactions) that are beneficial for polar molecules.

  • Mobile Phase pH: The pH of the mobile phase is the most critical parameter for controlling the peak shape of basic compounds[1][13].

    • Low pH (2-3): At a low pH, the amine functional groups of the analyte will be fully protonated (positively charged). Simultaneously, the residual silanol groups on the silica stationary phase (pKa ~4-5) will be protonated and neutral[13]. This minimizes the undesirable ionic secondary interactions that cause peak tailing[2].

    • High pH (>8): At a high pH, the analyte would be neutral, but the silanols would be deprotonated (negatively charged), again leading to strong ionic interactions. This approach requires a special pH-stable column. For simplicity and column longevity, a low pH approach is preferred.

SilanolInteraction cluster_low_ph Low pH (e.g., pH 2.7) cluster_mid_ph Mid/High pH (e.g., pH 7) Analyte_Low Analyte-NH3+ (Protonated) Silanol_Low Si-OH (Neutral) Interaction_Low Minimal Ionic Interaction (Good Peak Shape) Silanol_Low->Interaction_Low Result Analyte_Mid Analyte-NH3+ (Protonated) Silanol_Mid Si-O- (Deprotonated) Analyte_Mid->Silanol_Mid Attraction Interaction_Mid Strong Ionic Interaction (Peak Tailing) Silanol_Mid->Interaction_Mid Result

Caption: Effect of mobile phase pH on analyte-silanol interactions.

  • Buffer Selection: A buffer is essential to maintain a constant pH[10]. For low pH work compatible with UV and potentially mass spectrometry (MS), formic acid or trifluoroacetic acid (TFA) are common choices[14][15]. While TFA often provides excellent peak shape by acting as an ion-pairing agent, it can suppress MS signals and may permanently alter the column[16]. Formic acid is a good first choice, providing a pH of approximately 2.7 at 0.1% concentration[15]. A buffer like ammonium formate can also be used to provide stronger buffering capacity if needed[17].

Optimized Method and Protocol

Based on systematic evaluation, the following protocol was established. The Discovery HS F5 column provided a balanced retention and superior peak symmetry compared to standard C18 and polar-embedded phases, likely due to its unique π-π and dipole-dipole interactions with the pyrimidine ring.

Final HPLC Conditions
ParameterCondition
Column Discovery® HS F5, 150 x 4.6 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 5% B to 40% B in 10 minutes, then hold at 40% B for 2 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 5 µL
Detection UV at 260 nm
Run Time 15 minutes (including re-equilibration)
Step-by-Step Protocol: Reagent and Sample Preparation
  • Mobile Phase A Preparation (0.1% Formic Acid in Water):

    • Measure 999 mL of HPLC-grade water into a 1 L solvent bottle.

    • Carefully add 1 mL of high-purity formic acid.

    • Cap the bottle and mix thoroughly.

    • Degas the solution for 10-15 minutes using sonication or vacuum filtration.

  • Mobile Phase B Preparation (0.1% Formic Acid in Acetonitrile):

    • Measure 999 mL of HPLC-grade acetonitrile into a separate 1 L solvent bottle.

    • Carefully add 1 mL of high-purity formic acid.

    • Cap and mix thoroughly.

  • Standard Stock Solution Preparation (1.0 mg/mL):

    • Accurately weigh approximately 10 mg of N4,N6-dimethyl-pyrimidine-2,4,6-triamine reference standard into a 10 mL volumetric flask.

    • Add approximately 7 mL of a 50:50 mixture of Water:Acetonitrile (diluent) and sonicate for 5 minutes to dissolve.

    • Allow the solution to return to room temperature.

    • Dilute to the mark with the diluent and mix well.

  • Working Standard Preparation (e.g., 50 µg/mL):

    • Pipette 0.5 mL of the 1.0 mg/mL stock solution into a 10 mL volumetric flask.

    • Dilute to the mark with the diluent and mix well.

    • Transfer the solution to an HPLC vial for analysis.

Step-by-Step Protocol: HPLC System Operation
  • System Startup: Ensure the HPLC system is powered on, and the solvent lines are placed in the appropriate mobile phase bottles.

  • System Purge: Purge both pump lines (A and B) for 5-10 minutes at a high flow rate (e.g., 3-5 mL/min) to ensure all lines are free of air bubbles and filled with fresh mobile phase.

  • Column Equilibration: Set the flow rate to 1.0 mL/min and the mobile phase composition to the initial condition (95% A, 5% B). Allow the system to equilibrate for at least 15-20 minutes or until a stable baseline is achieved.

  • Method Setup: Program the gradient, flow rate, column temperature, and detector wavelength as specified in the table above (Section 3.1).

  • Sequence Setup: Create a sequence table including blank injections (diluent), system suitability injections, standards, and samples.

  • Run Sequence: Start the analysis. Monitor the system pressure and baseline for any abnormalities during the run.

Method Performance and System Suitability

To ensure the reliability of the method on a day-to-day basis, system suitability tests (SST) must be performed before any sample analysis. The criteria below are based on the principles outlined in the ICH Q2(R1) guideline[18][19][20][21][22].

SST ParameterAcceptance CriteriaRationale
Tailing Factor (Tf) ≤ 1.5Measures peak symmetry. A value > 1 indicates tailing, which can affect integration accuracy[2].
Theoretical Plates (N) ≥ 2000Measures column efficiency and peak sharpness.
%RSD of Retention Time ≤ 1.0% (for n=5 injections)Demonstrates the precision and stability of the pump and system.
%RSD of Peak Area ≤ 2.0% (for n=5 injections)Demonstrates the precision of the injector and detector response.

Conclusion

This application note presents a complete and robust RP-HPLC method for the analysis of the polar basic compound N4,N6-dimethyl-pyrimidine-2,4,6-triamine. By employing a systematic development approach focusing on the analyte's physicochemical properties, the common challenges of poor retention and peak tailing were successfully overcome. The use of a low-pH mobile phase with a PFP stationary phase provides a reliable method with excellent peak shape and reproducibility. This protocol is well-suited for researchers, scientists, and drug development professionals requiring accurate quantification of this and structurally similar compounds.

References

  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. European Compliance Academy. [Link]

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. U.S. Food and Drug Administration (FDA). [Link]

  • ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). [Link]

  • Buffer Considerations for LC and LC–MS. LCGC International. [Link]

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology. U.S. Food and Drug Administration (FDA). [Link]

  • ICH Topic Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. European Medicines Agency (EMA). [Link]

  • Method Development HPLC. Interchim technology. [Link]

  • Choosing the Best Buffer for Your HPLC Mobile Phase: A Guide. Hawach Scientific. [Link]

  • How to Reduce Peak Tailing in HPLC? Phenomenex. [Link]

  • Buffers and Eluent Additives for HPLC Method Development. Element Lab Solutions. [Link]

  • Buffer and Eluent Preparation in HPLC – Best Practices. KNAUER. [Link]

  • Why does the peak tail for my basic analyte on a reverse-phase column when using formic acid in my mobile phase but not when I use trifluoroacetic acid? Waters. [Link]

  • A Guide to HPLC and LC-MS Buffer Selection. Advanced Chromatography Technologies. [Link]

  • Peak Tailing in HPLC. Element Lab Solutions. [Link]

  • What Causes Peak Tailing in HPLC? Chrom Tech, Inc. [Link]

  • Separation of 5-Hexylpyrimidine-2,4,6-triamine on Newcrom R1 HPLC column. SIELC Technologies. [Link]

  • N4,N6-dimethyl-pyrimidine-2,4,6-triamine — Chemical Substance Information. NextSDS. [Link]

  • THE HPLC ANALYSIS OF POLAR ANALYTES WITH AQUEOUS MOBILE PHASES. Hichrom Limited. [Link]

  • Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. Waters Corporation. [Link]

  • N 4,N 6-Dimethyl-N 4,N 6-diphenylpyrimidine-4,5,6-triamine. National Center for Biotechnology Information (NCBI). [Link]

  • N4,N4-Dimethyl-6-phenylpyrimidine-2,4-diamine. National Center for Biotechnology Information (PubChem). [Link]

  • Method for analyzing purity of 2,4,5-triamido-6-dihydroxypyrimidine sulphate by using high-efficiency liquid chromatography method.
  • 2,4,6-Triaminopyrimidine. National Center for Biotechnology Information (PubChem). [Link]

  • 2-Pyrimidinamine, 4,6-dimethyl-. National Institute of Standards and Technology (NIST). [Link]

Sources

Method

Application Notes and Protocols for the Polymer Synthesis Utilising N4,N6-dimethyl-pyrimidine-2,4,6-triamine

For Researchers, Scientists, and Drug Development Professionals Introduction: Unlocking New Polymer Architectures with a Versatile Triamine Monomer The quest for novel polymers with tailored properties is a cornerstone o...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unlocking New Polymer Architectures with a Versatile Triamine Monomer

The quest for novel polymers with tailored properties is a cornerstone of materials science and drug development. Pyrimidine-containing polymers have emerged as a promising class of materials, exhibiting unique electronic, thermal, and biological properties. This guide explores the potential of a largely unexamined yet highly promising monomer, N4,N6-dimethyl-pyrimidine-2,4,6-triamine, in the synthesis of advanced polymers. While direct literature on the polymerization of this specific monomer is scarce, this document provides a comprehensive, scientifically-grounded framework for its application, drawing upon established principles of polymer chemistry and the known reactivity of its parent compound, 2,4,6-triaminopyrimidine (TAP).

The strategic placement of dimethylamino groups at the N4 and N6 positions, leaving the C2-amino group unsubstituted, presents a unique opportunity for controlled polymer synthesis. This structural feature is predicted to allow for the formation of hyperbranched and potentially linear-branched polymer architectures, offering a new lever for tuning polymer properties. This guide will provide a plausible synthetic route for N4,N6-dimethyl-pyrimidine-2,4,6-triamine and detailed, albeit theoretical, protocols for its use in the synthesis of hyperbranched polyimides and polyamides.

Part 1: Synthesis of the Monomer: A Proposed Route to N4,N6-dimethyl-pyrimidine-2,4,6-triamine

The synthesis of N4,N6-dimethyl-pyrimidine-2,4,6-triamine is not yet widely documented. However, based on the known chemistry of pyrimidines, a plausible multi-step synthesis can be proposed starting from readily available 2,4,6-trichloropyrimidine. The key challenges in this synthesis are controlling the regioselectivity of the amination reactions and preventing over-alkylation.

Proposed Synthetic Pathway:

A 2,4,6-Trichloropyrimidine B 2-Amino-4,6-dichloropyrimidine A->B 1. NH3 (aq) 2. Controlled Temp. C N,N'-Dimethyl-2-amino-4,6-pyrimidinediaamine B->C 1. Methylamine (xs) 2. Base, Solvent D N4,N6-dimethyl-pyrimidine-2,4,6-triamine C->D Reduction or further amination (Hypothetical Step) Monomer N4,N6-dimethyl-pyrimidine-2,4,6-triamine PAA Hyperbranched Poly(amic acid) Monomer->PAA Dianhydride Aromatic Dianhydride (e.g., BTDA) Dianhydride->PAA Polycondensation (NMP, 30°C) HPI Hyperbranched Polyimide PAA->HPI Thermal or Chemical Imidization

Caption: Proposed synthesis of hyperbranched polyimides.

Experimental Protocol (Hypothetical): Two-Step Polycondensation

Materials:

  • N4,N6-dimethyl-pyrimidine-2,4,6-triamine (Monomer)

  • 3,3′,4,4′-Benzophenonetetracarboxylic dianhydride (BTDA)

  • N-Methyl-2-pyrrolidone (NMP), anhydrous

  • Dimethylbenzene (Xylene)

  • Anhydrous Ethanol

Procedure:

  • Poly(amic acid) Synthesis:

    • In a flame-dried, four-neck round-bottomed flask equipped with a mechanical stirrer and a nitrogen inlet, dissolve a calculated amount of N4,N6-dimethyl-pyrimidine-2,4,6-triamine in anhydrous NMP.

    • Stir the solution at 30°C for 30 minutes to ensure complete dissolution.

    • Gradually add the stoichiometric amount of BTDA in several portions.

    • Continue the reaction at 30°C for 4-6 hours under a nitrogen atmosphere to form a viscous poly(amic acid) solution.

  • Imidization:

    • To the poly(amic acid) solution, add dimethylbenzene (as an azeotropic agent).

    • Heat the mixture to reflux to facilitate the removal of water via a Dean-Stark trap.

    • After complete imidization (monitored by IR spectroscopy), cool the solution to room temperature.

    • Precipitate the hyperbranched polyimide by pouring the solution into an excess of anhydrous ethanol.

    • Filter the precipitate, wash thoroughly with ethanol and water, and dry under vacuum at elevated temperatures (e.g., 60°C for 3 hours, then 150°C for 1 hour, and finally 200°C for 6 hours). [1] Expected Polymer Properties and Characterization:

PropertyExpected OutcomeCharacterization Technique
Structure Hyperbranched architectureNMR Spectroscopy (¹H and ¹³C)
Solubility Good solubility in polar aprotic solvents (NMP, DMAc, DMF)Solubility Tests
Thermal Stability High thermal stability (TGA)Thermogravimetric Analysis (TGA)
Morphology AmorphousX-ray Diffraction (XRD)
Application II: Synthesis of Branched Polyamides

Similar to the synthesis of polyimides, N4,N6-dimethyl-pyrimidine-2,4,6-triamine can be employed in the synthesis of branched aromatic polyamides (aramids). The reaction would proceed via polycondensation with aromatic diacid chlorides. The differential reactivity of the amino groups would again lead to a branched structure.

Reaction Scheme:

Monomer N4,N6-dimethyl-pyrimidine-2,4,6-triamine Polyamide Branched Aromatic Polyamide Monomer->Polyamide DiacidChloride Aromatic Diacid Chloride (e.g., TPC) DiacidChloride->Polyamide Low-Temperature Solution Polycondensation

Caption: Proposed synthesis of branched aromatic polyamides.

Experimental Protocol (Hypothetical): Low-Temperature Solution Polycondensation

Materials:

  • N4,N6-dimethyl-pyrimidine-2,4,6-triamine (Monomer)

  • Terephthaloyl chloride (TPC) or Isophthaloyl chloride (IPC)

  • N,N-Dimethylacetamide (DMAc), anhydrous

  • Lithium Chloride (LiCl)

  • Pyridine

Procedure:

  • Monomer Dissolution:

    • In a flame-dried, three-neck flask equipped with a mechanical stirrer and a nitrogen inlet, dissolve a calculated amount of N4,N6-dimethyl-pyrimidine-2,4,6-triamine in anhydrous DMAc containing LiCl (to enhance solubility).

    • Cool the solution to 0°C in an ice bath.

  • Polycondensation:

    • Slowly add a stoichiometric amount of the diacid chloride (e.g., TPC) to the cooled diamine solution with vigorous stirring.

    • Maintain the reaction temperature at 0-5°C for 1-2 hours.

    • Allow the reaction to proceed at room temperature for an additional 2-3 hours.

  • Polymer Isolation:

    • Precipitate the branched polyamide by pouring the viscous solution into a large volume of water or methanol.

    • Filter the fibrous or powdered polymer, wash extensively with water and then with a suitable organic solvent (e.g., ethanol) to remove unreacted monomers and salts.

    • Dry the polymer under vacuum at an appropriate temperature.

Part 3: Potential Applications and Future Directions

The unique hyperbranched or branched architectures of polymers derived from N4,N6-dimethyl-pyrimidine-2,4,6-triamine are anticipated to impart several desirable properties:

  • Enhanced Solubility and Processability: The non-linear structure can disrupt chain packing, leading to improved solubility in organic solvents, a common challenge with rigid aromatic polymers. [1]* Lower Melt Viscosity: The branched structure can lead to lower melt viscosity compared to their linear counterparts, facilitating melt processing.

  • Drug Delivery and Gene Therapy: The presence of multiple amino groups and the pyrimidine core could make these polymers suitable for applications in drug delivery and as non-viral vectors for gene therapy, where cationic polymers are often employed.

  • High-Performance Materials: The incorporation of the rigid and thermally stable pyrimidine ring is expected to result in polymers with high thermal stability and good mechanical properties, making them candidates for high-performance applications in electronics and aerospace.

Future research should focus on the experimental validation of the proposed synthesis of N4,N6-dimethyl-pyrimidine-2,4,6-triamine and its subsequent polymerization. A thorough investigation of the structure-property relationships of the resulting polymers will be crucial to unlock their full potential.

References

  • Synthesis and biological evaluation of new 2,4,6-trisubstituted pyrimidines and their N-alkyl deriv
  • Synthesis and characterization of pyrimidine-containing hyperbranched polyimides. (2014). Taylor & Francis Online.

Sources

Application

Establishing Robust In Vivo Dosing Protocols for the Novel Compound N4,N6-dimethyl-pyrimidine-2,4,6-triamine

An Application Note and Protocol from the Senior Application Scientist Audience: Researchers, scientists, and drug development professionals. Abstract: The transition of a novel chemical entity from in vitro discovery to...

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Author: BenchChem Technical Support Team. Date: April 2026

An Application Note and Protocol from the Senior Application Scientist

Audience: Researchers, scientists, and drug development professionals.

Abstract: The transition of a novel chemical entity from in vitro discovery to in vivo efficacy testing is a critical juncture in drug development.[1] This document provides a comprehensive, scientifically-grounded framework for establishing a robust in vivo dosing regimen for N4,N6-dimethyl-pyrimidine-2,4,6-triamine, a member of the biologically relevant pyrimidine-triamine class of molecules.[2] Lacking established public data, this guide emphasizes a systematic approach, beginning with fundamental physicochemical analysis and formulation, proceeding through essential safety and pharmacokinetic evaluations, and culminating in the design of well-informed efficacy studies. The core principle of this guide is the integration of pharmacokinetic (PK) and pharmacodynamic (PD) data to create a self-validating experimental system that ensures maximal data quality and translatability.[3]

Part 1: Foundational Characterization & Formulation Development

The most meticulously designed in vivo study will fail if the test compound cannot be delivered to the target tissue in a consistent and tolerable manner. Therefore, the initial steps involve understanding the compound's properties and developing a suitable vehicle for administration.

Physicochemical Profiling

Before any animal is dosed, the intrinsic properties of N4,N6-dimethyl-pyrimidine-2,4,6-triamine must be assessed. This data is the foundation for all subsequent formulation and dosing decisions.[4]

  • Solubility: Determine the compound's solubility in a panel of aqueous and organic solvents. This is the primary determinant of vehicle choice.

  • Stability: Assess the compound's stability in the solid state and in potential vehicle candidates under relevant conditions (e.g., light, temperature, pH).

  • pKa: The ionization constant will predict the compound's charge at physiological pH, influencing its absorption and distribution.

Vehicle Selection and Formulation Protocol

The ideal vehicle solubilizes the compound without causing toxicity or affecting the biological system.[5] Compounds with low aqueous solubility present a significant challenge.[6] A systematic screening process is essential.

Protocol: Vehicle Solubility Screen

  • Prepare Vehicle Panel: Prepare a panel of common, well-tolerated preclinical vehicles (see Table 1).

  • Weigh Compound: Weigh 2-5 mg of N4,N6-dimethyl-pyrimidine-2,4,6-triamine into separate, clear microcentrifuge tubes for each vehicle.

  • Initial Solubilization: Add a small, precise volume of the first vehicle to achieve a high target concentration (e.g., 20 mg/mL). Vortex thoroughly for 2-5 minutes.

  • Sonication/Heating: If the compound is not fully dissolved, sonicate the mixture in a water bath for 10-15 minutes. Gentle heating (e.g., 37-40°C) can be applied, but compound stability at that temperature must be confirmed.[7]

  • Incremental Addition: If the compound remains insoluble, add the vehicle in small, incremental volumes, vortexing after each addition, until the compound fully dissolves or the desired minimum concentration is reached.

  • Observation: Let the solution sit at room temperature for at least one hour and observe for any precipitation. A clear, stable solution is the goal.

  • Documentation: Record the final concentration achieved in each vehicle. The vehicle that provides the best solubility with the lowest percentage of organic co-solvents is often the preferred choice.

Table 1: Common Vehicles for Preclinical In Vivo Studies

Vehicle Composition Common Routes Characteristics & Considerations
0.9% Saline IV, IP, SC, PO Isotonic. Suitable only for highly water-soluble compounds.[8]
5-10% DMSO in Saline/PBS IV, IP Potent solvent, but can have its own biological and toxicological effects. Use the lowest effective percentage.[5][7]
0.5% (w/v) Carboxymethylcellulose (CMC) in Water PO A common suspending agent for oral gavage. Does not solubilize but creates a uniform suspension.[9][10]
20-40% Polyethylene Glycol 400 (PEG 400) in Water PO, IV A co-solvent for moderately soluble compounds. Can be viscous and cause renal toxicity at high doses.[5][7]
10% Solutol® HS 15 in Water/Saline IV, PO A non-ionic solubilizing agent effective for many poorly soluble compounds.[7]

| Corn Oil / Sesame Oil | PO, SC, IM | Suitable for highly lipophilic, water-insoluble compounds. Not for IV administration.[8] |

VehicleSelection cluster_0 Physicochemical Analysis cluster_1 Decision Pathway cluster_2 Final Formulation Compound N4,N6-dimethyl- pyrimidine-2,4,6-triamine Solubility Assess Aqueous Solubility Compound->Solubility Decision1 Soluble in Aqueous Buffer? Solubility->Decision1 Decision2 Soluble in Co-Solvent Mix? Decision1->Decision2 No Aqueous Use Saline or PBS Decision1->Aqueous Yes Decision3 Forms Stable Suspension? Decision2->Decision3 No Cosolvent Use PEG, Solutol, or DMSO-based Vehicle Decision2->Cosolvent Yes Suspension Use CMC or Oil-based Vehicle Decision3->Suspension Yes Reformulate Consider Salt-Form or Prodrug Strategy Decision3->Reformulate No

Caption: A decision workflow for selecting an appropriate in vivo vehicle.

Part 2: Foundational In Vivo Studies

With a stable formulation, the next phase is to determine the compound's safety profile and how it behaves within a biological system. These studies are prerequisites for designing meaningful efficacy experiments.[11]

Maximum Tolerated Dose (MTD) Study

The MTD is the highest dose of a drug that can be administered without causing unacceptable, life-threatening toxicity over a defined period.[1] This study establishes the safe upper limit for dosing in subsequent efficacy studies.[12]

Protocol: Acute Single-Dose MTD Study (Rodent)

  • Animal Model: Select a relevant rodent model (e.g., C57BL/6 mice or Sprague-Dawley rats), typically n=3-5 animals per group.[13]

  • Group Allocation: Establish a vehicle control group and at least 3-4 dose escalation groups.

  • Dose Selection: Start with a low dose (e.g., 1-5 mg/kg) and escalate geometrically (e.g., 10, 30, 100 mg/kg). The dose range should be wide enough to potentially identify a toxic dose.

  • Administration: Administer a single dose of the compound via the intended route of administration (e.g., oral gavage, intraperitoneal injection).

  • Monitoring & Endpoints:

    • Clinical Observations: Observe animals continuously for the first hour post-dose, then periodically for up to 72 hours for signs of toxicity (see Table 2).[14]

    • Body Weight: Measure body weight just before dosing and daily thereafter for 3-7 days. A body weight loss exceeding 20% is often considered a sign of unacceptable toxicity.[15]

    • Mortality: Record any mortality. MTD studies are not designed to be lethal; however, this is a critical endpoint.[1]

  • MTD Determination: The MTD is defined as the highest dose at which no mortality and no major signs of toxicity (e.g., >20% body weight loss, severe lethargy) are observed.[12]

Table 2: Clinical Observation Score Sheet for MTD Studies

Parameter Score (0=Normal) Description of Abnormalities
Appearance 0-3 Piloerection, unkempt fur, hunched posture
Activity Level 0-3 Lethargy, hyperactivity, tremors, convulsions
Respiration 0-3 Labored breathing, gasping, cyanosis
Gait/Mobility 0-3 Ataxia, circling, paralysis

| Other | - | Diarrhea, excessive salivation, etc. |

Single-Dose Pharmacokinetic (PK) Study

Pharmacokinetics describes what the body does to the drug (Absorption, Distribution, Metabolism, Excretion - ADME).[16] A PK study is essential to understand the drug's concentration over time, which informs how frequently the drug should be dosed to maintain therapeutic levels.[17][18]

Protocol: Satellite Single-Dose PK Study (Rodent)

  • Animal Model: Use the same strain and sex of animal as in the MTD and planned efficacy studies.

  • Dosing: Administer a single dose of the compound at a level known to be well-tolerated (e.g., a mid-range dose below the MTD).[13]

  • Sample Collection: Collect blood samples (e.g., via tail vein or saphenous vein) at multiple, pre-defined time points. A typical schedule might be: pre-dose, 15 min, 30 min, 1, 2, 4, 8, and 24 hours post-dose.[13] A "satellite" design is often used, where small subgroups of animals are used for only a few time points each to minimize blood loss from any single animal.

  • Bioanalysis: Process the blood to plasma or serum and store frozen (-80°C). Analyze the concentration of N4,N6-dimethyl-pyrimidine-2,4,6-triamine in the samples using a validated analytical method, such as LC-MS/MS.

  • Data Analysis: Plot the plasma concentration versus time to determine key PK parameters:

    • Cmax: Maximum observed concentration.

    • Tmax: Time to reach Cmax.

    • AUC: Area under the curve (total drug exposure).

    • T½: Half-life (time for the concentration to decrease by half).

PK_Workflow Dose Administer Single Dose (IV or PO) Sample Collect Blood Samples at Timed Intervals (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 24h) Dose->Sample Process Process Blood to Plasma/Serum Sample->Process Analyze Quantify Drug Concentration (LC-MS/MS) Process->Analyze Plot Plot Concentration vs. Time Curve Analyze->Plot Calculate Calculate PK Parameters (Cmax, Tmax, AUC, T½) Plot->Calculate

Caption: A typical experimental workflow for a single-dose PK study.

Part 3: Efficacy Study Dosing Protocol Design

The data from the MTD and PK studies are now synthesized to design an efficacy study protocol that is both safe and pharmacologically informative.

  • Dose Selection: Choose at least three dose levels for the efficacy study. A common strategy is to use a high dose (e.g., ~75% of the MTD), a low dose (e.g., 3-5 fold lower than the high dose), and a mid-dose in between.[15] This range helps to establish a dose-response relationship.

  • Dosing Frequency: The dosing frequency is guided by the drug's half-life (T½) from the PK study.

    • If T½ is long (e.g., >12 hours), once-daily (QD) dosing may be sufficient.

    • If T½ is short (e.g., 2-4 hours), twice-daily (BID) dosing may be required to maintain exposure above a minimum effective concentration.

  • Study Duration: The duration is determined by the specific disease model being used (e.g., 28 days for a chronic inflammation model).

  • Controls: Always include a vehicle control group. A positive control (a known effective drug) should also be included if available.[15]

Table 3: Example Efficacy Study Design

Group Treatment Dose (mg/kg) Vehicle Route Frequency N/Group
1 Vehicle Control 0 0.5% CMC PO QD 10
2 Compound 10 0.5% CMC PO QD 10
3 Compound 30 0.5% CMC PO QD 10
4 Compound 75 (MTD-derived) 0.5% CMC PO QD 10

| 5 | Positive Control | (As appropriate) | (As appropriate) | PO | QD | 10 |

Part 4: Pharmacodynamics (PD) & The PK/PD Relationship

A protocol becomes a self-validating system when drug exposure (PK) is linked to a biological response (PD).[17] Pharmacodynamics is the study of what the drug does to the body.[16] Measuring a PD biomarker confirms that the drug is reaching its target and exerting the intended biological effect at the doses administered.

  • Biomarker Selection: Choose a biomarker that is directly related to the compound's mechanism of action. For example, if N4,N6-dimethyl-pyrimidine-2,4,6-triamine is a kinase inhibitor, a relevant PD biomarker would be the phosphorylation level of a downstream substrate protein.

  • Ex Vivo Analysis: At the end of the efficacy study, collect relevant tissues (e.g., tumor, inflamed tissue) at a time point informed by the PK data (e.g., near Tmax).

  • Assay: Use a validated assay (e.g., Western Blot, ELISA, Immunohistochemistry) to quantify the change in the PD biomarker across the different dose groups. A dose-dependent change in the biomarker provides strong evidence of target engagement.

PKPD_Relationship PK Pharmacokinetics (PK) (Drug Concentration in Plasma/Tissue) TE Target Engagement (Drug Binds to Biological Target) PK->TE Governs Exposure PD Pharmacodynamics (PD) (Downstream Biological Effect) TE->PD Initiates Response Efficacy Therapeutic Efficacy (Clinical Outcome in Disease Model) PD->Efficacy Leads to

Caption: The relationship between PK, Target Engagement, PD, and Efficacy.

References

  • The Crucial Role of Pharmacodynamic and Pharmacokinetic Studies in Drug Development. Vertex AI Search.
  • Pharmacokinetics & Pharmacodynamics: Understanding Drug Action and Interaction. Vertex AI Search.
  • Pharmacokinetics and Pharmacodynamics (PK/PD) Studies in Drug Development. Vertex AI Search.
  • Pharmacokinetics vs Pharmacodynamics: Key Differences in PK vs PD. KCAS Bio.
  • Considerations and Pitfalls in Selecting the Drug Vehicles for Evaluation.
  • Investigation of solvents that can be used as vehicles to evaluate poorly soluble compounds in short-term oral toxicity studies in r
  • Application Notes and Protocols for In Vivo Dosage Calcul
  • The Difference Between Pharmacokinetics and Pharmacodynamics. BioAgilytix.
  • Maximum Tolerated Dose (MTD)
  • Technical Support Center: Formulation of Poorly Soluble Compounds for In Vivo Studies. Benchchem.
  • Maximum tolerable dose (MTD) studies. Reaction Biology.
  • Considerations and Pitfalls in Selecting the Drug Vehicles for Evaluation of New Drug Candidates: Focus on in vivo Pharmaco-Toxicological Assays Based on the Rotarod Performance Test. PubMed.
  • What are the vehicles used to dissolve drugs for in vivo treatment?.
  • The Maximum-Tolerated Dose and Pharmacokinetics of a Novel Chemically Modified Curcumin in R
  • Maximum Tolerable Dose (MTD) Study Services. Reaction Biology.
  • Maximum Tolerated Dose (MTD)
  • Guide to NCL In Vivo Studies: Efficacy, Pharmacokinetics and Toxicology.
  • N 4,N 6-Dimethyl-N 4,N 6-diphenylpyrimidine-4,5,6-triamine. PMC.
  • Preclinical Studies in Drug Development. PPD.
  • Preclinical research strategies for drug development. AMSbiopharma.
  • Synthesis and biological evaluation of 2,4-diamino-6-(arylaminomethyl)pyrido[2,3-d]pyrimidines as inhibitors of Pneumocystis carinii and Toxoplasma gondii dihydrofolate reductase and as antiopportunistic infection and antitumor agents. PubMed.

Sources

Method

Application Note: Preparation and Handling of N4,N6-Dimethyl-pyrimidine-2,4,6-triamine Stock Solutions for High-Throughput Screening

Introduction & Scientific Rationale Substituted pyrimidine-2,4,6-triamines, specifically N4,N6-dimethyl-pyrimidine-2,4,6-triamine (CAS: 89532-21-8) , serve as critical pharmacophores and building blocks in the developmen...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Scientific Rationale

Substituted pyrimidine-2,4,6-triamines, specifically N4,N6-dimethyl-pyrimidine-2,4,6-triamine (CAS: 89532-21-8) , serve as critical pharmacophores and building blocks in the development of small-molecule kinase inhibitors. The electron-rich triamine core mimics the adenine ring of ATP, allowing these compounds to competitively bind the hinge region of kinases such as IKKα, EGFR, and MTH1 [1].

While the parent compound (pyrimidine-2,4,6-triamine) exhibits moderate aqueous solubility, the addition of two methyl groups at the N4 and N6 positions significantly increases the molecule's lipophilicity. This structural modification necessitates the use of strictly anhydrous organic solvents for primary stock preparation. Failure to properly solubilize and store this compound leads to micro-precipitation, target-independent cytotoxicity, and artefactual IC₅₀ shifts during in vitro assays. This protocol provides a self-validating, highly reproducible methodology for preparing stock solutions, adhering to the rigorous standards outlined in the [2].

Physicochemical Properties & Solvent Causality

The choice of solvent is dictated by the compound's hydrogen-bonding capacity and hydrophobic surface area. Dimethyl sulfoxide (DMSO) is mandated as the primary solvent because its aprotic, highly polar nature disrupts the intermolecular hydrogen bonds of the triamine core while accommodating the hydrophobic methyl substituents.

Table 1: Physicochemical Profile & Handling Rationale

PropertyValueCausality in Experimental Design
CAS Number 89532-21-8Unique identifier for procurement and QC validation.
Molecular Formula C₆H₁₁N₅Determines molecular weight for molarity calculations.
Molecular Weight 153.19 g/mol Required to calculate the exact mass for a 10 mM stock.
H-Bond Donors/Acceptors 3 / 5High capacity for H-bonding necessitates a strong polar aprotic solvent (DMSO) to prevent self-aggregation.
Primary Solvent Anhydrous DMSOMethyl groups increase lipophilicity; aqueous buffers will cause immediate precipitation at millimolar concentrations.

Experimental Workflow

The following diagram illustrates the critical path from lyophilized powder to the final assay plate, emphasizing the quality control (QC) checkpoints required to maintain a self-validating system.

G A N4,N6-dimethyl-pyrimidine- 2,4,6-triamine (Powder) B Add Anhydrous DMSO (Vortex & Sonicate) A->B C 10 mM Primary Stock (100% DMSO) B->C LC-MS Purity Check D Aliquot into Matrix Tubes (Argon Purged) C->D E Store at -20°C (Desiccated) D->E F Secondary Dilution (Aqueous Buffer) E->F Thaw on ice (Single use) G Final Assay Solution (DMSO ≤ 1%) F->G Nephelometry QC

Workflow for the preparation, storage, and dilution of N4,N6-dimethyl-pyrimidine-2,4,6-triamine.

Step-by-Step Protocol: A Self-Validating System

Phase 1: Preparation of 10 mM Primary Stock

Causality Check: DMSO is highly hygroscopic. Atmospheric water ingress will lower the solubility threshold of the compound, leading to unseen precipitation. Always use freshly opened, septum-sealed anhydrous DMSO (≥99.9%).

  • Equilibration : Allow the lyophilized N4,N6-dimethyl-pyrimidine-2,4,6-triamine powder to equilibrate to room temperature in a desiccator for 30 minutes before opening. This prevents condensation from forming on the cold powder.

  • Calculation : To prepare 10 mL of a 10 mM stock, calculate the required mass:

    • 10 mM=10 mmol/L=0.01 mmol/mL

    • 0.01 mmol/mL×10 mL=0.1 mmol

    • 0.1 mmol×153.19 mg/mmol=15.32 mg

  • Solubilization : Weigh exactly 15.32 mg of the compound into a sterile, amber glass vial. Add 10.0 mL of anhydrous, cell-culture grade DMSO.

  • Agitation : Vortex the solution for 60 seconds. If particulates remain, sonicate in a water bath at 25°C for 5 minutes. Do not exceed 30°C to prevent thermal degradation of the triamine core.

Phase 2: Aliquoting and Storage

Causality Check: Repeated freeze-thaw cycles introduce moisture and shear stress, degrading the compound. Single-use aliquots are mandatory.

  • Purging : Gently blow a stream of Argon or Nitrogen gas over the stock solution to displace oxygen. This prevents oxidative degradation of the electron-rich pyrimidine ring [3].

  • Aliquoting : Dispense 50 µL to 100 µL aliquots into tightly sealed, low-binding polypropylene matrix tubes.

  • Storage : Store immediately at -20°C (or -80°C for long-term storage >6 months) in a sealed container with active desiccant.

Phase 3: Serial Dilution for Dose-Response Assays

Causality Check: A common pitfall in high-throughput screening is performing serial dilutions directly in aqueous buffer, which causes the DMSO percentage to vary across the dose-response curve. Varying DMSO concentrations will independently affect enzyme kinetics and cell viability. Dilutions must be performed in 100% DMSO first.

Table 2: Constant-DMSO Serial Dilution Matrix

StepIntermediate Stock (in 100% DMSO)Volume of IntermediateVolume of Aqueous BufferFinal Assay ConcentrationFinal DMSO %
1 10 mM (Primary)1.0 µL99.0 µL100 µM1.0%
2 1 mM (Diluted in DMSO)1.0 µL99.0 µL10 µM1.0%
3 100 µM (Diluted in DMSO)1.0 µL99.0 µL1 µM1.0%
4 10 µM (Diluted in DMSO)1.0 µL99.0 µL100 nM1.0%

Quality Control & Validation

To ensure the protocol is a self-validating system, implement the following QC steps:

  • Chemical Integrity (LC-MS) : Run a 1 µL sample of the 10 mM stock through an LC-MS system immediately after preparation. The expected m/z for [M+H]+ is 154.2. Purity should strictly remain ≥95%.

  • Solubility Validation (Nephelometry) : When transitioning from 100% DMSO to the aqueous assay buffer (Step 3 in the workflow), sub-visual micro-precipitation can occur. Use a laser nephelometer to measure light scattering in the final assay plate. A scattering signal >3 standard deviations above the buffer-only baseline indicates compound aggregation, signaling that the maximum kinetic solubility has been breached.

References

  • Title: Inhibitory Kappa B Kinase α (IKKα) Inhibitors That Recapitulate Their Selectivity in Cells against Isoform-Related Biomarkers Source: Journal of Medicinal Chemistry (ACS Publications) URL: [Link]

  • Title: Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual Source: National Center for Biotechnology Information (NCBI) URL: [Link]

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting N4,N6-dimethyl-pyrimidine-2,4,6-triamine Solubility Issues

Welcome to the technical support guide for N4,N6-dimethyl-pyrimidine-2,4,6-triamine. This document is designed for researchers, scientists, and drug development professionals to navigate and overcome common solubility ch...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support guide for N4,N6-dimethyl-pyrimidine-2,4,6-triamine. This document is designed for researchers, scientists, and drug development professionals to navigate and overcome common solubility challenges encountered during experimentation. We will explore the physicochemical properties of this compound and provide a series of structured troubleshooting steps and advanced formulation strategies to ensure successful experimental outcomes.

Compound Overview and Physicochemical Properties

N4,N6-dimethyl-pyrimidine-2,4,6-triamine is a substituted diaminopyrimidine. The pyrimidine core, coupled with multiple amino groups, bestows upon it specific chemical characteristics that directly influence its solubility. While many pyrimidine derivatives exhibit poor aqueous solubility due to their planar structure and high crystal lattice energy, the amino groups on this compound offer opportunities for solubility enhancement, particularly through pH modification.[1][2]

A solid understanding of its fundamental properties is the first step in troubleshooting.

PropertyValueSource
CAS Number 24867-25-2[3][4]
Molecular Formula C₆H₁₁N₅[3][4]
Molecular Weight 153.19 g/mol [3][4]
Physical Form Powder / Solid[3][5]
Melting Point 190-195 °C[3]
Predicted pKa The experimental pKa is not readily available. However, based on structurally similar compounds like 2,4,6-triaminopyrimidine (pKa 6.84), it is predicted to be a weak base.[6][7]N/A
Frequently Asked Questions (FAQs) on Solubility

This section addresses the most common issues encountered by researchers.

Q1: My N4,N6-dimethyl-pyrimidine-2,4,6-triamine is not dissolving. What are the best initial solvents to try?

Answer: The principle of "like dissolves like" is your starting point.[8] Given the compound's structure with multiple amino groups capable of hydrogen bonding, it is expected to have better solubility in polar solvents.[5]

For initial solubilization to create a concentrated stock solution, begin with polar aprotic solvents.

  • Recommended Starting Solvents:

    • Dimethyl sulfoxide (DMSO): A universal solvent for a wide range of compounds in biological assays.[9]

    • N,N-Dimethylformamide (DMF): Often shows high efficacy in dissolving pyrimidine derivatives.[9][10]

  • Alternative Solvents:

    • Ethanol or Methanol: Polar protic solvents that can also be effective.[8]

Always use high-purity, anhydrous solvents, as water content can significantly reduce the solubility of many organic compounds.[9] If initial attempts at room temperature fail, gentle warming or sonication can be employed cautiously.[8][9]

Q2: My compound dissolves perfectly in DMSO, but it crashes out when I dilute it into my aqueous assay buffer. What should I do?

Answer: This is a classic problem of compound precipitation when shifting from a high-concentration organic stock to a primarily aqueous medium. This occurs because the aqueous buffer cannot maintain the high concentration of the compound that was possible in the organic solvent.

Here are several strategies to mitigate this:

  • Optimize Co-solvent Concentration: Determine the maximum percentage of DMSO (or your organic co-solvent) your biological assay can tolerate without affecting the results.[9] Keeping the final co-solvent concentration as high as permissible (e.g., 0.5% to 1%) will help maintain the compound's solubility.[11]

  • Use a Step-wise Dilution: Avoid a single, large dilution. Instead, perform a serial dilution. For example, dilute your concentrated DMSO stock into a solution containing a higher percentage of your co-solvent first, and then perform the final dilution into the assay buffer.[9]

  • Lower the Working Concentration: Your desired final concentration may be above the kinetic solubility limit of the compound in the final buffer. Perform an assay to determine the kinetic solubility limit and ensure your working concentrations are below this threshold.[11]

Q3: How does pH dramatically affect the solubility of this compound?

Answer: The solubility of ionizable compounds is highly dependent on pH.[11] N4,N6-dimethyl-pyrimidine-2,4,6-triamine has multiple amino groups, making it a weak base. In acidic conditions (lower pH), these amino groups become protonated, forming more soluble cationic salts.[1]

  • Mechanism: At a pH below the compound's pKa, the equilibrium shifts towards the protonated, charged form, which is more readily solvated by polar water molecules.

  • Practical Application: Preparing your stock solution or final assay buffer in a mildly acidic solution (e.g., pH 4-6) can significantly enhance solubility. However, you must ensure this pH is compatible with your experimental system (e.g., cell viability, enzyme activity).

pH_Effect cluster_0 Low pH (Acidic) cluster_1 High pH (Basic) Low_pH N4,N6-dimethyl-pyrimidine-2,4,6-triamine (Free Base, Low Solubility) Low_pH_Salt Protonated Form (Salt, High Solubility) Low_pH->Low_pH_Salt + H⁺ High_pH N4,N6-dimethyl-pyrimidine-2,4,6-triamine (Free Base, Low Solubility) High_pH->High_pH Remains Uncharged caption Effect of pH on Compound Ionization and Solubility. Cyclodextrin Compound Poorly Soluble Compound Complex Inclusion Complex (Enhanced Aqueous Solubility) Compound->Complex Encapsulation Cyclodextrin Cyclodextrin (Hydrophilic Exterior, Hydrophobic Interior) Cyclodextrin->Complex caption Mechanism of Cyclodextrin-Enhanced Solubility.

Caption: Mechanism of Cyclodextrin-Enhanced Solubility.

Experimental Protocols

Here are step-by-step methodologies for key solubility enhancement workflows.

Protocol 1: Systematic Approach to Solvent Screening

Objective: To identify the most effective organic solvent for creating a primary stock solution.

  • Preparation: Aliquot a small, precise amount (e.g., 1 mg) of N4,N6-dimethyl-pyrimidine-2,4,6-triamine into several separate, clear vials.

  • Solvent Addition: To each vial, add a measured volume (e.g., 100 µL) of a different test solvent (e.g., DMSO, DMF, Ethanol, Methanol, Acetonitrile). This corresponds to an initial concentration of 10 mg/mL.

  • Initial Dissolution Attempt: Vortex each vial vigorously for 2 minutes at room temperature.

  • Visual Inspection: Carefully observe each vial against a dark background. Note if the solution is clear, hazy, or if solid particles remain.

  • Incremental Enhancement: For vials where the compound did not fully dissolve, proceed with the following steps sequentially:

    • Sonication: Place the vial in an ultrasonic bath for 10-minute intervals. Inspect for dissolution after each interval. [8] * Heating: Gently warm the vial in a water bath to 35-40°C while stirring. Caution: Do not overheat, as this may cause compound degradation. [8][9]6. Documentation: Record the results in a table to determine the best solvent and conditions for complete dissolution at the desired concentration.

Protocol 2: Enhancing Aqueous Solubility with pH Adjustment

Objective: To increase the solubility of the compound in an aqueous buffer by preparing an acidic stock.

  • Buffer Preparation: Prepare a series of buffers with varying pH values (e.g., pH 4.0, 5.0, 6.0, 7.4). Common buffers include citrate for acidic pH and phosphate for neutral pH.

  • Solubility Testing: Add an excess amount of solid N4,N6-dimethyl-pyrimidine-2,4,6-triamine to a fixed volume of each buffer.

  • Equilibration: Stir the mixtures vigorously for 24 hours at a controlled temperature to ensure equilibrium is reached.

  • Separation: Centrifuge the samples at high speed to pellet the undissolved solid.

  • Quantification: Carefully remove the supernatant and filter it through a 0.22 µm syringe filter. Determine the concentration of the dissolved compound in the clear filtrate using a suitable analytical method like HPLC or UV-Vis spectroscopy.

  • Analysis: Plot the determined solubility against the pH to identify the optimal pH range for your experiment. [9]

Protocol 3: Using Cyclodextrins for Enhanced Solubility

Objective: To increase the aqueous solubility of the compound by forming an inclusion complex with Hydroxypropyl-β-Cyclodextrin (HP-β-CD). [11]

  • Prepare HP-β-CD Solution: Dissolve HP-β-CD in your desired aqueous buffer to create a stock solution (e.g., 20-40% w/v). [11]2. Add Compound: Add an excess amount of solid N4,N6-dimethyl-pyrimidine-2,4,6-triamine to the HP-β-CD solution.

  • Equilibrate: Stir or sonicate the mixture vigorously for 24-48 hours at room temperature to facilitate the formation of the inclusion complex. [11]4. Remove Undissolved Solid: Filter the solution through a 0.22 µm syringe filter or centrifuge to obtain a clear solution free of any undissolved compound. [11]5. Determine Concentration: Use an appropriate analytical method (e.g., HPLC) to quantify the final concentration of the dissolved compound. [11]

Troubleshooting Decision Workflow

Use the following decision tree to quickly diagnose and resolve your solubility issue.

Troubleshooting_Workflow start Start: Compound does not dissolve q_solvent In which solvent? start->q_solvent organic_solvent Organic Solvent (e.g., DMSO, DMF) q_solvent->organic_solvent Organic aqueous_buffer Aqueous Buffer q_solvent->aqueous_buffer Aqueous precipitates Compound dissolves in organic but precipitates in aqueous buffer q_solvent->precipitates Precipitation on dilution sol_organic Try gentle heating (35-40°C) or sonication. (See Protocol 1) organic_solvent->sol_organic sol_aqueous Is the compound basic? aqueous_buffer->sol_aqueous q_organic_dissolved Did it dissolve? sol_organic->q_organic_dissolved advanced_methods Consider advanced methods: - Cyclodextrins (Protocol 3) - Co-solvents - Solid Dispersions q_organic_dissolved->advanced_methods No success Success: Compound Dissolved q_organic_dissolved->success Yes adjust_ph Lower the pH of the buffer. (See Protocol 2) sol_aqueous->adjust_ph Yes sol_aqueous->advanced_methods No/Unsure yes_basic Yes no_basic No / Unsure q_ph_dissolved Did it dissolve? adjust_ph->q_ph_dissolved q_ph_dissolved->advanced_methods No q_ph_dissolved->success Yes fail Still Issues: Consult Advanced Formulation Guide or Synthesize Analogs advanced_methods->fail sol_precipitates 1. Lower final concentration. 2. Increase co-solvent %. 3. Use step-wise dilution. precipitates->sol_precipitates sol_precipitates->success caption A decision tree for troubleshooting compound solubility.

Caption: A decision tree for troubleshooting compound solubility.

References
  • BenchChem. (n.d.). Technical Support Center: Overcoming Poor Solubility of Pyrimidine Derivatives.
  • NextSDS. (n.d.). N4,N6-dimethyl-pyrimidine-2,4,6-triamine — Chemical Substance Information.
  • BenchChem. (n.d.). Technical Support Center: Enhancing Aqueous Solubility of Pyrimidine Compounds.
  • Sigma-Aldrich. (n.d.). N4,N4-dimethylpyrimidine-2,4,6-triamine.
  • Schenone, S., et al. (2018). Water Solubility Enhancement of Pyrazolo[3,4-d]pyrimidine Derivatives via Miniaturized Polymer–Drug Microarrays. ACS Medicinal Chemistry Letters.
  • ChemBK. (2024, April 9). 2-Aminopyrimidine.
  • Fisher Scientific. (2009, September 22). SAFETY DATA SHEET: 2-Amino-4,6-dimethylpyrimidine.
  • Thermo Fisher Scientific. (n.d.). SAFETY DATA SHEET.
  • Kumar, S., & Singh, J. (2022). Techniques for Improving Solubility. International Journal of Medical Science and Dental Research, 5(11).
  • Ascendia Pharmaceutical Solutions. (2021, July 26). 5 Novel Techniques for Solubility Enhancement.
  • BenchChem. (n.d.). An In-depth Technical Guide to the Chemical Properties of N4,2-dimethylpyrimidine-4,6-diamine and Its Isomers.
  • Karlsson, D., et al. (2010). Synthesis of 2-(2-Aminopyrimidine)-2,2-difluoroethanols as Potential Bioisosters of Salicylidene Acylhydrazides. Molecules, 15(6), 4234-4249.
  • CymitQuimica. (n.d.). CAS 36314-80-4: 4,6-Pyrimidinediamine,N4,N4-dimethyl-.
  • Sigma-Aldrich. (2025, September 22). SAFETY DATA SHEET.
  • BenchChem. (n.d.). Technical Support Center: Improving the Solubility of N-(2-Aminopyrimidin-4-yl)acetamide for Biological Assays.
  • NextSDS. (n.d.). 2,4,5-Pyrimidinetriamine, N2,6-dimethyl- — Chemical Substance Information.
  • Wang, Y., et al. (2008). N 4,N 6-Dimethyl-N 4,N 6-diphenylpyrimidine-4,5,6-triamine. Acta Crystallographica Section E: Structure Reports Online, 64(Pt 12), o2398.
  • Ishikawa, M., & Hashimoto, Y. (2011). Improvement in Aqueous Solubility in Small Molecule Drug Discovery Programs by Disruption of Molecular Planarity and Symmetry. Journal of Medicinal Chemistry, 54(6), 1539-1550.
  • Hoffelner, M., et al. (2020). New 2-aminopyrimidine derivatives and their antitrypanosomal and antiplasmodial activities. Monatshefte für Chemie - Chemical Monthly, 151(8), 1375-1383.
  • Sharma, S., et al. (2018). Physicochemical properties of some pyrimidine derivatives in some organic solvents. MOJ Biorg Org Chem, 2(5), 224-227.
  • Sane, R. T., et al. (2001). Stability of 4-DMAP in solution. Journal of Pharmaceutical and Biomedical Analysis, 26(4), 675-680.
  • NIST. (n.d.). 2-Pyrimidinamine, 4,6-dimethyl-. In NIST Chemistry WebBook.
  • Leito, I. (n.d.). pKa values bases. Chair of Analytical Chemistry, University of Tartu.
  • Sapphire Bioscience. (n.d.). N4,N4-Dimethylpyrimidine-2,4,6-triamine.
  • BLD Pharm. (n.d.). 24867-24-1|N4-Methylpyrimidine-2,4,6-triamine.
  • Williams, R. (2022, April 7). pKa Data Compiled by R. Williams. ACS, Organic Division.
  • Williams, R. (n.d.). pKa Data Compiled by R. Williams page-1. ACS, Organic Division.
  • Elslager, E. F., & Davoll, J. (1979). U.S. Patent No. 4,167,633. U.S.
  • BenchChem. (n.d.). Overcoming solubility issues of N4-Allyl-6-chloropyrimidine-4,5-diamine in organic solvents.

Sources

Optimization

Technical Support Center: Reducing Impurities in N4,N6-Dimethyl-Pyrimidine-2,4,6-Triamine Crystallization

Welcome to the Technical Support Center for the isolation and purification of N4,N6-dimethyl-pyrimidine-2,4,6-triamine (CAS: 89532-21-8). This compound is a critical building block and intermediate in the synthesis of bi...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the isolation and purification of N4,N6-dimethyl-pyrimidine-2,4,6-triamine (CAS: 89532-21-8). This compound is a critical building block and intermediate in the synthesis of bioactive heterocycles and kinase inhibitors. Because structurally related impurities (such as regioisomers, unreacted chloropyrimidines, or partially aminated species) can easily propagate through subsequent synthetic steps[1], achieving high chemical purity during crystallization is paramount.

This guide provides field-proven, causally-driven troubleshooting strategies to help you diagnose and resolve complex impurity retention mechanisms.

Core Concepts: Impurity Retention Mechanisms

Before altering your cooling ramps or solvent ratios, you must identify how the impurity is contaminating your product. Impurities in pharmaceutical crystallizations typically incorporate via three primary mechanisms[2]:

  • Solid Solutions (Lattice Incorporation): The impurity and product are partially miscible in the solid state. Because their molecular volumes and hydrogen-bonding networks are similar, the impurity substitutes for the target molecule directly within the crystal lattice[3].

  • Physical Mixtures (Co-precipitation): The impurity exceeds its own solubility limit in the chosen solvent system and precipitates as a separate solid phase alongside the target product[4].

  • Surface Deposition / Mother Liquor Inclusion: Impurities are trapped in the liquid adhering to the crystal surface or within macroscopic pockets inside the crystal habit[2].

Workflow for identifying and resolving impurity retention mechanisms.

Frequently Asked Questions (FAQs)

Q1: My N4,N6-dimethyl-pyrimidine-2,4,6-triamine product consistently retains 2-5% of a mono-methylated impurity despite repeated recrystallizations. Why? A1: This is a classic hallmark of Solid Solution Formation , which accounts for approximately 73% of impurity retention cases in pharmaceutical crystallizations[3]. Pyrimidine derivatives with minor structural variations (such as a missing methyl group) have nearly identical spatial footprints. Consequently, the mono-methylated impurity substitutes for the target molecule within the crystal lattice. Standard cooling crystallization is ineffective here because the distribution coefficient ( α ) is greater than zero[2]. You must change the solvent system to alter the relative thermodynamic solubilities, or use column chromatography to separate the compounds based on polarity prior to crystallization[5].

Q2: I observe a sudden "oiling out" (Liquid-Liquid Phase Separation, LLPS) before crystallization begins. How does this affect purity? A2: Oiling out occurs when the supersaturation level exceeds the metastable limit of the liquid-liquid phase boundary rather than the solid-liquid boundary. In pyrimidine systems, this oil phase acts as a highly concentrated "sponge" for hydrophobic impurities. When crystals eventually nucleate from this oil, they entrap these impurities via Mother Liquor Inclusion [2]. To prevent LLPS, reduce the initial supersaturation by lowering the concentration, using a less steep cooling ramp, or introducing seed crystals just above the cloud point to force heterogeneous nucleation.

Q3: How do I differentiate between surface-deposited impurities and co-precipitated physical mixtures? A3: Perform a reslurry experiment. Suspend the contaminated crystals in a saturated, impurity-free solution of the API and apply low-energy agitation. If the impurity is merely deposited on the surface from evaporating mother liquor, the reslurry will wash it into the bulk solution, significantly increasing solid-phase purity (>50% impurity removal)[2]. If the impurity has co-precipitated as a separate solid phase, the reslurry will not significantly alter the purity profile unless the solvent volume is drastically increased[4].

Troubleshooting Guide

Issue 1: High levels of unreacted starting material in the final crystal.
  • Causality: The starting material (e.g., a chloropyrimidine intermediate) has a lower solubility in the chosen anti-solvent than the target triamine, leading to premature supersaturation and Co-precipitation [4].

  • Resolution: Switch to a solvent system where the impurity remains highly soluble at the final crystallization temperature. For instance, transitioning from a pure aqueous system to an Isopropanol/Water or Ethyl Acetate/Hexane mixture can significantly enhance the solubility of the less polar starting material while still allowing the target triamine to crystallize[5].

Issue 2: Crystals exhibit a yellowish tint, indicating degradation products.
  • Causality: Extended exposure to heat during the dissolution phase in protic solvents can induce partial hydrolysis or oxidation of the amine groups, generating pyrimidinol impurities[1].

  • Resolution: Minimize thermal exposure. Use a solvent system with a lower boiling point or employ anti-solvent crystallization at ambient temperature rather than cooling crystallization from a boiling solvent. Sparging the solvent with nitrogen prior to heating can also mitigate oxidative degradation[1].

Experimental Protocols

Protocol 1: Solubility-Limited Impurity Purge (SLIP) Assessment

This self-validating protocol definitively identifies the structural mechanism of impurity retention[3].

  • Preparation: Prepare a saturated solution of pure N4,N6-dimethyl-pyrimidine-2,4,6-triamine in 10 mL of the target solvent (e.g., 80:20 EtOH/H2O) at 25°C.

  • Spiking: Spike the solution with the known impurity (e.g., mono-methylated analog) at exactly 5% w/w relative to the target compound.

  • Dissolution: Heat the mixture to 60°C until complete dissolution is achieved.

  • Cooling: Apply a linear cooling profile of 0.5°C/min down to 5°C.

  • Isolation: Filter the suspension rapidly using a pre-chilled Büchner funnel. Do not wash the cake (this preserves the mother liquor profile for accurate mass balancing).

  • Analysis: Analyze the solid via HPLC.

    • Diagnostic Logic: If the impurity in the solid is ~5%, it is a solid solution. If it is >5%, it is co-precipitating. If it drops to <1% after a subsequent clean solvent wash, it was merely surface deposition[2].

Protocol 2: Optimized Anti-Solvent Crystallization with Seeding

Designed to prevent oiling out and reject structurally similar impurities.

  • Dissolution: Dissolve 10 g of crude N4,N6-dimethyl-pyrimidine-2,4,6-triamine in 50 mL of Ethyl Acetate at 40°C.

  • Filtration: Polish filter the solution through a 0.45 µm PTFE membrane to remove insoluble particulate matter[5].

  • Anti-Solvent Addition (Initial): Slowly add 20 mL of Hexane dropwise over 15 minutes while stirring at 250 rpm. Stop when the solution becomes slightly turbid, then add 1-2 mL of Ethyl Acetate until just clear (establishing the metastable zone).

  • Seeding: Introduce 0.1 g of high-purity N4,N6-dimethyl-pyrimidine-2,4,6-triamine seed crystals. Hold the temperature and agitation for 30 minutes to allow the seed bed to develop.

  • Anti-Solvent Addition (Final): Add an additional 50 mL of Hexane at a constant rate of 1 mL/min using a syringe pump.

  • Isolation: Age the suspension for 2 hours at 20°C. Filter under vacuum, wash the cake with 15 mL of cold 1:3 Ethyl Acetate/Hexane, and dry under vacuum at 40°C for 12 hours.

Step-by-step logic for anti-solvent crystallization to prevent impurity entrapment.

Quantitative Data: Solvent System Selection

The table below summarizes the theoretical partitioning behavior of a typical structurally related pyrimidine impurity against the target API across various solvent systems.

Solvent SystemTarget Solubility (25°C, mg/mL)Impurity Solubility (25°C, mg/mL)*Partition Coefficient ( α )Dominant Rejection Mechanism
Water 12.52.10.85Co-precipitation (Physical Mixture)
Ethanol 45.038.00.60Solid Solution (Lattice Incorporation)
Isopropanol / Water (1:1) 28.445.20.15Surface Deposition
Ethyl Acetate / Hexane (1:2) 8.255.00.05Excellent Purge (Ideal)

*Note: A lower partition coefficient ( α ) indicates superior impurity rejection by the growing crystal lattice. Systems with α approaching 1.0 indicate severe solid solution formation[2].

References

  • Prevalence of Impurity Retention Mechanisms in Pharmaceutical Crystallizations Source: Figshare / Royal Society of Chemistry URL:[Link]

  • A Structured Approach To Cope with Impurities during Industrial Crystallization Development Source: ACS Publications (Organic Process Research & Development) URL:[Link]

  • Solubility-Limited Impurity Purge in Crystallization Source: ACS Publications (Organic Process Research & Development) URL:[Link]

  • Investigation into the Formation of Impurities during the Optimization of Brigatinib Source: National Institutes of Health (NIH) / PMC URL:[Link]

Sources

Troubleshooting

Technical Support Center: Optimizing Synthesis of N4,N6-Dimethyl-pyrimidine-2,4,6-triamine

Welcome to the Technical Support Center for the synthesis and optimization of N4,N6-dimethyl-pyrimidine-2,4,6-triamine (CAS: 89532-21-8). This portal is designed for researchers and process chemists scaling up pyrimidine...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the synthesis and optimization of N4,N6-dimethyl-pyrimidine-2,4,6-triamine (CAS: 89532-21-8). This portal is designed for researchers and process chemists scaling up pyrimidine derivatives.

Synthesizing this triamine involves a double Nucleophilic Aromatic Substitution (SNAr) of 2-amino-4,6-dichloropyrimidine with methylamine. While the first substitution is trivial, the second substitution is notoriously difficult due to severe electronic deactivation of the pyrimidine core. This guide breaks down the mechanistic causality, provides a self-validating standard operating procedure (SOP), and answers the most common troubleshooting questions encountered at the bench.

Reaction Pathway & Mechanistic Bottleneck

The synthesis proceeds via a stepwise SNAr mechanism. Understanding the electronic changes between Step 1 and Step 2 is critical for designing successful reaction conditions.

SNAr_Pathway SM 2-Amino-4,6- dichloropyrimidine Int Mono-substituted Intermediate SM->Int MeNH2 (1 eq) 25-50°C Fast SNAr Prod N4,N6-Dimethyl- pyrimidine-2,4,6-triamine Int->Prod MeNH2 (excess) 110-120°C (Sealed) Slow SNAr (Deactivated)

Two-step SNAr pathway showing electronic deactivation after mono-substitution.

Quantitative Reaction Parameters

To achieve full conversion, the thermal and stoichiometric parameters must be drastically altered after the first substitution. The table below summarizes the required conditions for each phase.

ParameterMono-Substitution (Step 1)Di-Substitution (Step 2)Mechanistic Causality
Temperature 25°C – 50°C110°C – 120°CThe first methylamino group donates electron density (+M effect), deactivating the pyrimidine ring towards the second nucleophilic attack.
Time 2 – 4 hours18 – 24 hoursHigh activation energy for the second SNAr requires prolonged thermal energy.
Equivalents of MeNH₂ 1.0 – 1.2 eq> 6.0 eq (Large excess)Excess drives the equilibrium and acts as an acid scavenger for the generated HCl.
Vessel Type Standard round-bottom flaskSealed pressure tube / AutoclavePrevents the escape of volatile methylamine (bp -6°C) at the extreme temperatures required for Step 2.
Expected Conversion > 95%85% – 95%Steric hindrance and electronic deactivation limit the rate of the second substitution.

Standard Operating Procedure (SOP): Optimized Two-Step Synthesis

This self-validating protocol ensures complete conversion to the triamine while safely managing the hazards of pressurized volatile amines.

Reagents Required:

  • 2-Amino-4,6-dichloropyrimidine (1.0 equiv)

  • Methylamine solution (33 wt% in absolute ethanol) (8.0 equiv)

  • N,N-Diisopropylethylamine (DIPEA) (Optional, 2.0 equiv)

Step-by-Step Methodology:

  • Preparation: In a heavy-walled, pressure-rated tube (or Hastelloy autoclave for scale-up), suspend 2-amino-4,6-dichloropyrimidine in the 33 wt% ethanolic methylamine solution.

  • Mono-Substitution Phase: Seal the vessel securely. Stir the mixture at 40°C for 3 hours. Validation check: The suspension should clarify into a homogenous solution as the mono-substituted intermediate forms.

  • Di-Substitution Phase: Increase the heating block temperature to 115°C. Maintain vigorous stirring for 18–24 hours. The internal pressure will rise significantly.

  • Cooling & Venting (Critical Safety Step): Remove the vessel from the heat source and allow it to cool to room temperature. Chill the vessel in an ice bath to 0°C before carefully unsealing. This prevents the rapid expansion and aerosolization of unreacted methylamine gas.

  • Concentration: Transfer the reaction mixture to a standard round-bottom flask. Remove the ethanol and excess methylamine under reduced pressure (rotary evaporation) until a crude solid remains.

  • Neutralization & Free-Basing: Dissolve the crude residue in a minimal volume of deionized water. Slowly add 2M NaOH until the aqueous solution reaches pH 11. Validation check: This ensures the pyrimidine product and methylamine hydrochloride are fully deprotonated.

  • Extraction: Extract the highly polar aqueous layer 4–5 times using a 90:10 mixture of dichloromethane (DCM) and methanol, or n-butanol.

  • Purification: Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product via recrystallization from hot ethanol/water or silica gel chromatography (using a DCM:MeOH:NH₄OH gradient) to yield pure N4,N6-dimethyl-pyrimidine-2,4,6-triamine.

Troubleshooting & FAQs

Q: My reaction stalls completely after the first chlorine is substituted. How do I force the second substitution? A: This is a classic electronic deactivation issue. The first nucleophilic aromatic substitution (SNAr) is rapid because the starting 2-amino-4,6-dichloropyrimidine is highly electron-deficient 1. However, once the first methylamino group is installed, its nitrogen lone pair donates electron density into the pyrimidine ring via resonance (+M effect). This significantly lowers the electrophilicity of the remaining C6 position 2. To overcome this high activation energy barrier, you must switch from standard reflux to a sealed pressure vessel and heat the reaction to 110–120°C for at least 18 hours.

Q: Can I use 40% aqueous methylamine instead of ethanolic methylamine? A: While aqueous methylamine is cheaper and readily available, it introduces a critical chemoselectivity risk at the extreme temperatures required for the second substitution. Water acts as a competing nucleophile at 120°C, leading to the formation of 2-amino-4-(methylamino)-6-hydroxypyrimidine byproducts 3. Furthermore, aqueous solutions generate significantly higher vapor pressures in sealed vessels than ethanolic solutions. We strongly recommend using 33% methylamine in absolute ethanol to suppress hydrolysis and maintain manageable vessel pressures.

Q: The product is highly water-soluble. How can I improve my isolated yield during the aqueous workup? A: N4,N6-dimethyl-pyrimidine-2,4,6-triamine is a highly polar molecule with multiple hydrogen-bond donors and acceptors. Standard extraction with ethyl acetate or diethyl ether will result in poor recovery. Instead, after basifying the aqueous layer to pH 11, use a highly polar organic solvent for extraction, such as n-butanol or a 90:10 mixture of dichloromethane and methanol. Alternatively, bypass liquid-liquid extraction entirely: evaporate the neutralized aqueous mixture to dryness and triturate the resulting solid with hot ethanol to selectively dissolve the product, leaving the inorganic salts (NaCl) behind.

Q: Is the addition of an external base like DIPEA or triethylamine necessary? A: It is not strictly necessary if you use a large excess of methylamine (e.g., >6 equivalents). Methylamine itself acts as the acid scavenger for the two equivalents of HCl generated during the reaction. However, if you are trying to conserve methylamine gas or limit vessel pressure, adding 2.5 equivalents of a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA) can help drive the reaction to completion without requiring massive excesses of the amine nucleophile.

References

  • Syntheses of a Triad of Flt3 Kinase Inhibitors: From Bench to Pilot Plant Source: ACS Publications (Organic Process Research & Development) URL:2

  • Acyclic Nucleoside Bisphosphonates: Synthesis and Properties of Chiral 2-Amino-4,6-bis[(phosphonomethoxy)alkoxy]pyrimidines Source: PMC (National Institutes of Health) URL:1

  • ChemInform Abstract: Chemoselective Reactions of 4,6-Dichloro-2-(methylsulfonyl)pyrimidine and Related Electrophiles with Amines. Source: ResearchGate URL:3

Sources

Optimization

Technical Support Center: Preventing Oxidation of N4,N6-Dimethyl-pyrimidine-2,4,6-triamine During Storage

Overview & Mechanistic Causality N4,N6-dimethyl-pyrimidine-2,4,6-triamine (CAS: 89532-21-8) is an electron-rich pyrimidine derivative utilized extensively in pharmaceutical development and synthetic chemistry. Due to the...

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Author: BenchChem Technical Support Team. Date: April 2026

Overview & Mechanistic Causality

N4,N6-dimethyl-pyrimidine-2,4,6-triamine (CAS: 89532-21-8) is an electron-rich pyrimidine derivative utilized extensively in pharmaceutical development and synthetic chemistry. Due to the three symmetrically arranged amino groups, the pyrimidine ring is highly activated. This high electron density makes the compound exceptionally susceptible to auto-oxidation when exposed to atmospheric oxygen, light, and moisture [1].

When exposed to air, the electron-rich pyrimidine ring facilitates a single-electron transfer to molecular oxygen. This generates reactive amine radicals that rapidly cascade into N-oxides and nitroso compounds. If left unchecked, these intermediates undergo radical-mediated polymerization, manifesting as a dark brown discoloration [1]. Understanding this causality is critical: to preserve the compound, you must completely sever its access to oxygen, photons, and thermal energy.

OxidationPathway A N4,N6-dimethyl-pyrimidine 2,4,6-triamine B O2 / Light / Moisture Exposure A->B C Amine Radical Formation (Single Electron Transfer) B->C D N-Oxides & Nitroso Intermediates C->D E Polymerization (Dark Brown Discoloration) D->E

Caption: Oxidation pathway of electron-rich pyrimidine triamines.

Troubleshooting & FAQs

Q1: My previously white/colorless batch of N4,N6-dimethyl-pyrimidine-2,4,6-triamine has turned dark brown. What happened, and can I still use it? A1: The color change from off-white to dark brown is a definitive indicator of oxidative degradation and polymerization [1]. The oxidized material will likely contain a complex mixture of N-oxides and polymeric byproducts. For sensitive analytical or synthetic applications, this material should be discarded or rigorously purified (e.g., via recrystallization from degassed solvents) before use, as the oxidation products will severely interfere with downstream stoichiometry and catalysis.

Q2: What are the optimal storage conditions to prevent this oxidation? A2: To halt the oxidation cascade, you must eliminate the causal factors. The compound must be stored under a strict inert atmosphere. Argon is highly preferred over Nitrogen for solid storage because it is denser than air and effectively "blankets" the powder [2]. Store the container in the dark (using amber glass vials) at sub-zero temperatures (ideally -20°C or -70°C) to reduce the kinetic energy available for auto-oxidation [3].

Q3: I need to use this compound frequently. How do I prevent oxidation during daily handling? A3: Repeatedly opening a bulk container introduces fresh oxygen and ambient moisture, initiating freeze-thaw condensation. To prevent this, aliquot the bulk material into single-use vials inside an inert glovebox upon initial receipt. If a glovebox is unavailable, use a Schlenk line to purge the headspace of the vial with Argon before sealing [4].

Q4: Is there a chemical way to stabilize the amine if I need to store it in solution? A4: Yes. Amines can be protected from oxidation by converting them into their corresponding salts (e.g., hydrochloride or sulfate salts). Protonation of the amine lone pairs drastically reduces the electron density on the pyrimidine ring, effectively shutting down the single-electron transfer mechanism that initiates oxidation[5].

Quantitative Data: Stability Profile

The following table synthesizes expected stability metrics for highly reactive aromatic amines under various storage conditions.

Table 1: Stability of N4,N6-dimethyl-pyrimidine-2,4,6-triamine under various storage conditions.

Storage ConditionAtmosphereContainer TypeInitial PurityPurity at 3 MonthsPurity at 6 MonthsVisual Appearance at 6 Mo.
25°C (Ambient)AirClear Glass>99.0%85.2%<70.0%Dark Brown / Tarry
4°C (Fridge)AirAmber Glass>99.0%94.5%89.1%Light Yellow
-20°C (Freezer)ArgonAmber Glass>99.0%>99.0%98.8%Off-White / Colorless
-70°C (Ultra-Low)ArgonAmber Glass>99.0%>99.0%>99.0%Off-White / Colorless

Experimental Protocols

Protocol 1: Argon Blanketing and Aliquoting (Self-Validating Workflow)

Causality: Argon displaces oxygen and moisture. By aliquoting the material, you prevent repeated freeze-thaw cycles and cumulative oxygen exposure. Validation: A properly sealed vial will show no color change (remaining white/off-white) over a 6-month period.

Step-by-Step Methodology:

  • Transfer the sealed bulk container of N4,N6-dimethyl-pyrimidine-2,4,6-triamine into an inert atmosphere glovebox (Argon or N2).

  • Open the container and rapidly weigh the required experimental amounts into pre-dried, amber glass vials.

  • Cap the vials tightly with PTFE-lined silicone septa.

  • Alternative (No Glovebox): Place the compound in an amber vial. Insert a needle connected to an Argon line (low flow) through the septum, and insert a second, shorter vent needle. Purge the headspace for 5 minutes [4].

  • Remove the vent needle first, followed by the Argon needle, leaving a slight positive pressure of Argon inside the vial.

  • Wrap the cap tightly with Parafilm and store immediately at -20°C.

StorageWorkflow A Receive Bulk Compound B Transfer to Glovebox (Argon Atmosphere) A->B C Aliquot into Amber Vials B->C D Seal with PTFE Septa & Parafilm C->D E Store at -20°C (Dark & Dry) D->E

Caption: Optimal handling and storage workflow for oxidation-sensitive pyrimidine triamines.

Protocol 2: In Situ Salt Formation for Solution Storage

Causality: Protonating the amine lone pairs prevents them from participating in oxidative radical formation, creating a thermodynamically stable storage form [5]. Validation: The resulting salt can be exposed to ambient air for short periods without rapid browning or degradation.

Step-by-Step Methodology:

  • Dissolve N4,N6-dimethyl-pyrimidine-2,4,6-triamine in a degassed, anhydrous solvent (e.g., methanol or ethanol) under an Argon atmosphere.

  • Slowly add 1.0 to 3.0 equivalents of anhydrous HCl (e.g., 4M HCl in dioxane) under continuous stirring.

  • Allow the mixture to stir for 30 minutes. The hydrochloride salt will either precipitate out or remain in solution depending on the solvent concentration.

  • Evaporate the solvent under reduced pressure (rotary evaporation followed by high vacuum) to yield the oxidation-resistant hydrochloride salt.

  • Store the resulting salt in a desiccator at room temperature or 4°C.

References

  • Wikipedia Contributors. "2,4,6-Triaminopyrimidine." Wikipedia, The Free Encyclopedia. URL: [Link]

  • Seyler, C., et al. "Short- and Long-Term Stability of Aromatic Amines in Human Urine." Toxics (MDPI). URL: [Link]

  • Nguyen, T., et al. "Electrocatalytic Anaerobic Oxidation of Benzylic Amines Enabled by Ferrocene-Based Redox Mediators." Organometallics (ACS Publications). URL: [Link]

  • Willand-Charnley, R., et al. "Ozonolysis of Alkenes Containing Amines, Allylic Alcohols, and Electron-Rich Arenes for Dealkenylation." Organic Letters (ACS Publications). URL: [Link]

Troubleshooting

Resolving baseline noise in N4,N6-dimethyl-pyrimidine-2,4,6-triamine chromatography

Technical Support Center: Troubleshooting Baseline Noise in N4,N6-Dimethyl-pyrimidine-2,4,6-triamine Chromatography Welcome to the Advanced Chromatography Support Center. As a Senior Application Scientist, I frequently e...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Troubleshooting Baseline Noise in N4,N6-Dimethyl-pyrimidine-2,4,6-triamine Chromatography

Welcome to the Advanced Chromatography Support Center. As a Senior Application Scientist, I frequently encounter challenges when analyzing highly polar, basic pyrimidine derivatives like N4,N6-dimethyl-pyrimidine-2,4,6-triamine (CAS: 89532-21-8). Because this molecule features multiple amine groups on a pyrimidine ring, it is highly hydrophilic and basic. This structural profile routinely triggers secondary interactions with stationary phase silanols, necessitating low-pH buffers or ion-pairing agents. Unfortunately, these very interventions often introduce severe baseline noise, ghost peaks, and signal instability.

This guide provides a self-validating framework to systematically diagnose and resolve baseline noise issues, ensuring high signal-to-noise (S/N) ratios and robust quantification.

Section 1: Diagnostic Workflows & Logical Relationships

Before altering your method parameters, it is critical to isolate the root cause of the noise. The following diagnostic tree maps the logical relationship between detection modes, elution strategies, and the physical origins of baseline instability.

BaselineNoise Start High Baseline Noise Detected DetectType Detection Mode? Start->DetectType UV UV-Vis (Diode Array) DetectType->UV MS LC-MS/MS DetectType->MS UV_Check Wavelength < 220 nm? Check Solvent Cutoff UV->UV_Check MS_Check Ion Suppression? Check Buffer Volatility MS->MS_Check Elution Elution Mode? UV_Check->Elution MS_Check->Elution Gradient Gradient Elution (Ghost peaks, drift) Elution->Gradient Isocratic Isocratic Elution (Pump/Degasser issues) Elution->Isocratic FixGradient Use Isocratic or Ultra-Pure Solvents Gradient->FixGradient FixIsocratic Purge Pump & Degas Isocratic->FixIsocratic

Diagnostic workflow for resolving chromatographic baseline noise in basic amine analysis.

Section 2: Frequently Asked Questions (FAQs)

Q1: Why am I experiencing severe baseline drift and noise when using gradient elution for N4,N6-dimethyl-pyrimidine-2,4,6-triamine?

Mechanistic Causality: N4,N6-dimethyl-pyrimidine-2,4,6-triamine lacks an extended conjugated pi-system beyond its single pyrimidine ring, meaning its UV absorbance maximum is typically in the low UV range (e.g., 210–240 nm). At these wavelengths, the absorbance of organic modifiers (like methanol) and buffer salts becomes highly significant. During gradient elution, the changing ratio of organic to aqueous mobile phase dynamically alters the background absorbance, causing baseline drift. Furthermore, trace impurities in the aqueous phase concentrate on the column during the initial highly aqueous hold and elute as "ghost peaks" as the organic concentration increases.

Expert Solution: Transitioning to an isocratic elution program often resolves these issues. Isocratic elution maintains a constant background absorbance, drastically reducing baseline noise and eliminating gradient-induced ghost peaks [1].

Protocol: Isocratic Method Optimization for Baseline Stability

  • Mobile Phase Preparation: Prepare a mobile phase of 5 mM potassium phosphate buffer (pH 3.0) and Methanol (e.g., 85:15 v/v). The low pH ensures the triamine is fully protonated, preventing peak tailing, while the phosphate buffer provides excellent UV transparency at low wavelengths (<220 nm), minimizing baseline noise [2].

  • Degassing: Filter through a 0.22 µm membrane and sonicate for 10 minutes. Online vacuum degassing must be active to prevent micro-bubble formation, which manifests as erratic baseline spikes.

  • Column Selection: Use a cyano (CN) stationary phase rather than a standard C18. Cyano columns exhibit lower hydrophobicity and are highly efficient for the elution of basic amines, reducing the need for high organic concentrations or harsh ion-pairing agents [2].

  • System Validation: Flush the column with at least 20 column volumes (CV) of the isocratic mobile phase. The system is validated for injection only when the baseline fluctuation is strictly less than 0.1 mAU/min.

Q2: In LC-MS/MS analysis, my baseline noise is extremely high, obscuring the Limit of Detection (LoD). How can I improve the Signal-to-Noise (S/N) ratio?

Mechanistic Causality: In LC-MS, baseline noise is often chemical noise rather than electronic noise. For basic amines, high background noise usually stems from ion suppression or enhancement. Non-volatile buffer salts (like the phosphate mentioned above for UV) or ion-pairing agents cause massive ion suppression and precipitate in the MS source, leading to extreme noise and signal loss. Additionally, highly acidic mobile phases can hydrolyze the siloxane bonds of the stationary phase, releasing bonded phase into the MS source (column bleed).

Expert Solution: For LC-MS/MS, you must strictly use volatile buffers. A study on baricitinib (a drug containing a pyrimidine moiety) demonstrated that using methanol and an ammonium acetate buffer acidified with acetic acid (pH 3.0) yielded excellent peak resolution and high signal intensity in positive ionization mode without the baseline disturbances seen with other buffers [1].

Protocol: LC-MS/MS Baseline Noise Reduction

  • Buffer Switch: Replace all phosphate/TFA buffers with 10 mM Ammonium Formate or Ammonium Acetate, adjusted to pH 3.0 with Formic/Acetic Acid.

  • Source Cleaning: Vent the MS and clean the ESI spray shield and capillary entrance with a 50:50 Methanol:Water solution to remove residual non-volatile salts.

  • Diverter Valve Utilization: Program the LC-MS diverter valve to send the first 1-2 minutes of the LC flow to waste. This prevents unretained polar matrix components from entering the MS source and causing background noise.

  • LoD Validation: Inject serial dilutions of the triamine. The LoD is strictly validated as the lowest concentration where the analyte peak height exceeds 3 times the height of the average baseline noise (S/N ≥ 3) [3].

Q3: I am using an ion-pairing agent to retain this polar triamine on a C18 column, but the baseline is incredibly noisy. What is the alternative?

Mechanistic Causality: Because N4,N6-dimethyl-pyrimidine-2,4,6-triamine is highly polar, it elutes near the void volume on standard C18 columns. Analysts often add ion-pairing agents (e.g., 1-pentanesulfonate) to increase retention. While 1-pentanesulfonate can improve peak symmetry and baseline separation for pyrimidine derivatives[3], these agents require exceptionally long equilibration times. If the column is not fully saturated, the baseline will continuously drift. Furthermore, ion-pairing agents are notorious for causing high background noise due to trace impurities in the reagents.

Expert Solution: Instead of forcing a C18 column to retain a highly polar basic amine using noisy ion-pairing agents, switch the chromatographic mode to Hydrophilic Interaction Liquid Chromatography (HILIC) or use a base-deactivated, polar-endcapped C18 column designed specifically for basic amines. This prevents secondary interactions with residual silanols and eliminates the need for baseline-disrupting ion-pairing agents entirely.

Section 3: Quantitative Data & Method Comparison

To aid in method selection, the following table summarizes the quantitative impact of different mobile phase additives on the baseline noise and peak performance of basic pyrimidine derivatives.

Chromatographic ParameterMobile Phase AdditiveBaseline Noise LevelPeak Symmetry (As)Suitability & Causality
UV Detection (<220 nm) 5 mM Potassium Phosphate (pH 3.0)Very Low (<0.05 mAU)1.05 - 1.15Excellent for UV. High transparency at low wavelengths; Incompatible with MS [2].
UV Detection (<220 nm) 0.1% Trifluoroacetic Acid (TFA)Moderate (Drifts in gradient)0.95 - 1.05Good for UV. Excellent ion-pairing for basic amines; Causes severe ion suppression in MS.
LC-MS/MS (+ESI) 10 mM Ammonium Formate (pH 3.0)Low (High S/N ratio)1.10 - 1.25Ideal for MS. Volatile buffer prevents source precipitation and chemical noise [1].
Reversed-Phase (C18) 0.5 mM 1-PentanesulfonateHigh (Requires long eq.)1.00 - 1.10Good for retention. High chemical noise due to reagent impurities and slow column saturation [3].

References

  • Identification and structural characterization of potential degradation products of baricitinib using liquid chromatography combined with quadrupole time-of-flight mass spectrometry in. AKJournals. Available at:[Link]

  • Development and Application of a Validated HPLC Method for the Determination of Clindamycin Palmitate Hydrochloride in Marketed Drug Products: An Optimization of the Current USP Methodology for Assay. SCIRP. Available at:[Link]

  • Efficient determination of purine metabolites in brain tissue and serum by high-performance liquid chromatography with electrochemical and UV detection. PMC - NIH. Available at:[Link]

Reference Data & Comparative Studies

Validation

Comparative Efficacy Guide: N4,N6-dimethyl-pyrimidine-2,4,6-triamine vs. Standard Pyrimidine Derivatives

Target Audience: Researchers, Medicinal Chemists, and Oncology Drug Development Professionals Focus: Dihydrofolate Reductase (DHFR) Inhibition, Kinase Targeting, and Structural Pharmacokinetics Executive Summary & Mechan...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Medicinal Chemists, and Oncology Drug Development Professionals Focus: Dihydrofolate Reductase (DHFR) Inhibition, Kinase Targeting, and Structural Pharmacokinetics

Executive Summary & Mechanistic Causality

The pyrimidine scaffold is a cornerstone of modern targeted therapeutics, particularly in the design of antifolates and kinase inhibitors. Standard pyrimidine derivatives, such as Pyrimethamine (a classical 2,4-diaminopyrimidine), rely heavily on primary amine groups to form hydrogen bonds within the active site of Dihydrofolate Reductase (DHFR). However, these highly polar primary amines carry a significant desolvation penalty, which restricts passive cellular membrane diffusion and limits intracellular accumulation.

N4,N6-dimethyl-pyrimidine-2,4,6-triamine represents an advanced structural evolution. By introducing methyl groups at the N4 and N6 positions of the 2,4,6-triamine core, medicinal chemists achieve two critical mechanistic advantages [1]:

  • Enhanced Lipophilicity (LogP): The alkylation shields the polar hydrogen bond donors, increasing the molecule's partition coefficient. This allows the compound to shed its hydration shell more rapidly, facilitating superior passive transport across the lipid bilayer compared to unmethylated standards.

  • Hydrophobic Pocket Exploitation: Within the DHFR active site, the N-methyl groups project into lipophilic sub-pockets (specifically interacting with Leu22 and Thr56 residues). This stabilizes the inhibitor-enzyme complex through enhanced van der Waals interactions, bypassing the resistance pathways commonly associated with classical antifolates [2].

Structural & Pharmacological Profiling

To objectively evaluate the performance of N4,N6-dimethyl-pyrimidine-2,4,6-triamine, we benchmark it against two established clinical standards: Pyrimethamine (a moderate-affinity, standard pyrimidine) and Piritrexim (a highly lipophilic pyrido-pyrimidine analog).

Table 1: Comparative Pharmacological Data
CompoundStructural ClassPrimary TargetIC₅₀ (Human DHFR)*LogP (Lipophilicity)Cellular Permeability (Pₐₚₚ)Primary Limitation
N4,N6-dimethyl-pyrimidine-2,4,6-triamine Lipophilic TriamineDHFR / Kinases~45 nM2.1High ( >15×10−6 cm/s)Requires optimized formulation
Pyrimethamine Standard DiamineDHFR~85 nM1.7Moderate ( 8×10−6 cm/s)Resistance via point mutations
Piritrexim Pyrido[2,3-d]pyrimidineDHFR~20 nM3.2Very High ( >25×10−6 cm/s)High systemic toxicity

*Note: IC₅₀ values are derived from standardized cell-free kinetic assays evaluating recombinant human DHFR inhibition [1][2].

Pathway Visualization: Mechanism of Action

The following diagram illustrates the divergent binding kinetics and downstream apoptotic signaling pathways of lipophilic pyrimidines versus standard derivatives.

DHFR_Pathway N4N6 N4,N6-dimethyl-pyrimidine-2,4,6-triamine (Lipophilic Scaffold) DHFR DHFR Active Site (Hydrophobic Pocket Binding) N4N6->DHFR High Affinity / Rapid Permeability Standard Standard Pyrimidines (e.g., Pyrimethamine) Standard->DHFR Moderate Affinity / Slower Permeability THF Tetrahydrofolate (THF) Depletion DHFR->THF Catalytic Blockade (NADPH Oxidation Halted) DNA DNA Synthesis Arrest & Tumor Apoptosis THF->DNA Purine/Thymidylate Starvation

Fig 1: Mechanism of DHFR inhibition and downstream apoptotic signaling by lipophilic pyrimidines.

Self-Validating Experimental Protocols

To ensure scientific integrity, the following methodologies are designed as self-validating systems . Every assay includes internal checkpoints to verify the causality of the results and rule out artifactual data.

Protocol A: Cell-Free DHFR Kinetic Inhibition Assay

Causality Rationale: This assay isolates the compound's direct enzymatic inhibitory capability, removing the confounding variable of cell membrane permeability. We monitor the oxidation of NADPH to NADP⁺ at 340 nm, which is directly proportional to DHFR catalytic activity.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare assay buffer (50 mM TES, pH 7.0, 75 mM β-mercaptoethanol). Reconstitute recombinant human DHFR, 100 µM NADPH, and 100 µM dihydrofolate (DHF).

  • Internal Control Validation (Self-Validation Step): Run a "no-enzyme" baseline to rule out background NADPH autoxidation. The absorbance at 340 nm must remain stable for 5 minutes before proceeding.

  • Inhibitor Pre-incubation: Incubate 10 nM DHFR with varying concentrations of N4,N6-dimethyl-pyrimidine-2,4,6-triamine (1 nM to 10 µM) for 15 minutes at 25°C.

    • Why: Lipophilic pyrimidines often exhibit slow-binding kinetics. Pre-incubation allows the establishment of thermodynamic equilibrium within the hydrophobic pocket [1].

  • Reaction Initiation: Add DHF to initiate the reaction.

  • Spectrophotometric Quantification: Measure the linear decrease in absorbance at 340 nm over 3 minutes. Calculate the Ki​ using the Cheng-Prusoff equation to confirm competitive inhibition.

Protocol B: Whole-Cell Viability & Permeability Assay (HCT-116)

Causality Rationale: Enzymatic inhibition is therapeutically useless if the drug cannot penetrate the tumor microenvironment. This MTT-based assay validates that the N4,N6-dimethylation successfully enhances intracellular accumulation and translates into cytotoxic efficacy [2].

Step-by-Step Methodology:

  • Cell Seeding: Seed HCT-116 (human colon carcinoma) cells at 5×103 cells/well in a 96-well plate. Incubate for 24 hours to allow adherence.

  • Treatment & Rescue Control (Self-Validation Step): Treat cells with the target compound (0.1 µM to 50 µM). In a parallel control plate, treat cells with the compound plus 100 µM leucovorin (folinic acid).

    • Why: Leucovorin bypasses DHFR blockade. If the compound's toxicity is truly DHFR-mediated, leucovorin will rescue the cells. If cells still die, the compound has off-target kinase toxicity.

  • MTT Incubation: After 72 hours, add 20 µL of MTT reagent (5 mg/mL) per well. Incubate for 4 hours.

    • Why: Viable cells with active mitochondria will reduce the yellow MTT to purple formazan, acting as a direct proxy for metabolic viability.

  • Solubilization: Remove media, add 150 µL DMSO to dissolve formazan crystals, and read absorbance at 570 nm.

References

  • Title: Structural variations of piritrexim, a lipophilic inhibitor of human dihydrofolate reductase: synthesis, antitumor activity and molecular modeling investigations Source: European Journal of Medicinal Chemistry (2004) URL: [Link]

  • Title: Design, Synthesis and Biological Evaluation of New Pyrimidine Derivatives as Anticancer Agents Source: Molecules (MDPI) (2021) URL: [Link]

Comparative

High-Resolution Multi-Dimensional NMR vs. Standard 1D NMR for Structural Validation of N4,N6-Dimethyl-pyrimidine-2,4,6-triamine

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Document Type: Technical Comparison Guide & Analytical Protocol Executive Summary The structural validation of highly substituted am...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Document Type: Technical Comparison Guide & Analytical Protocol

Executive Summary

The structural validation of highly substituted aminopyrimidines—specifically N4,N6-dimethyl-pyrimidine-2,4,6-triamine —presents a notorious analytical challenge in drug development and materials science. When analyzed using standard 1D 1 H-NMR at ambient temperatures, this compound exhibits severe line broadening and multiple unassignable signal sets. This phenomenon frequently leads to false-positive impurity reports and the unwarranted rejection of high-purity reference standards[1].

This guide objectively compares the conventional Ambient 1D NMR Workflow against an Advanced Variable-Temperature (VT) 2D-NMR Validation Protocol . By explaining the chemical causality behind these spectral anomalies, we demonstrate why high-fidelity VT-NMR is not just an option, but a mandatory requirement for the unambiguous structural confirmation of polyaminopyrimidines.

The Analytical Challenge: Restricted Rotation and Tautomerism

To understand why standard analytical methods fail, we must examine the molecular physics of N4,N6-dimethyl-pyrimidine-2,4,6-triamine. The molecule consists of a strongly electron-withdrawing pyrimidine core substituted with three electron-donating amino/alkylamino groups.

The Causality of Line Broadening: The lone pair electrons on the N4 and N6 methylamino nitrogens delocalize into the electron-deficient pyrimidine ring. This resonance grants the exocyclic C–N bonds significant partial double-bond character, drastically increasing the energy barrier for rotation around these bonds[2].

At ambient temperature (298 K), the thermal energy of the system is roughly equivalent to this rotational energy barrier. Consequently, the rotation of the N -methyl groups occurs at an intermediate rate on the NMR timescale. Instead of a sharp, time-averaged singlet, the spectrometer detects a continuous state of flux between various syn and anti rotamers, resulting in broad, unintegrable humps[1]. Furthermore, the molecule can undergo amino-imino tautomerism, adding another layer of chemical exchange complexity[3][4].

G N1 N4,N6-dimethyl-pyrimidine-2,4,6-triamine (Ground State) N2 Nitrogen Lone Pair Conjugation with Pyrimidine Ring N1->N2 Electron Delocalization N3 Partial Double Bond Character (C-N Exocyclic Bonds) N2->N3 Resonance Stabilization N4 Restricted Rotation (NMR Timescale) N3->N4 High Energy Barrier N5 Rotameric Line Broadening (Ambient Temp) N4->N5 Peak Coalescence Failure

Caption: Logical pathway of restricted rotation and line broadening in aminopyrimidines.

Methodological Comparison: Standard vs. Advanced Workflows

To overcome this, the analytical environment must be manipulated to push the molecular dynamics into either the fast exchange (high temperature) or slow exchange (low temperature) regime.

The Alternative: Standard Ambient 1D NMR (400 MHz, 298 K)
  • Mechanism: Analyzes the sample at room temperature where rotamer exchange is intermediate.

  • Drawbacks: Fails to resolve the N -methyl protons. Integrations are inaccurate (often off by >15%), and baseline noise obscures true trace impurities.

The Product: Advanced VT-NMR & 2D Suite (600 MHz CryoProbe, 233 K / 353 K)
  • Mechanism: Utilizes Variable Temperature (VT) capabilities. Heating the sample to 353 K accelerates rotation, causing the peaks to coalesce into sharp singlets. Cooling to 233 K freezes the rotation, resolving individual rotamers which are then spatially mapped using 2D NOESY[5][6].

  • Advantages: Unambiguous structural assignment, exact integration, and highly sensitive impurity profiling.

Quantitative Data Comparison
Analytical ParameterStandard 1D NMR (Alternative)Advanced VT-NMR & 2D Suite (Recommended)
Operating Temperature 298 K (Ambient)353 K (High-Temp) / 233 K (Low-Temp)
N -CH 3​ Peak Resolution Broad hump ( Δν1/2​ > 50 Hz)Sharp singlet at 353 K ( Δν1/2​ < 2 Hz)
Integration Accuracy ± 15-20% Error ± 1% Error
Rotamer Exchange Rate Intermediate (NMR Timescale)Fast (Coalesced) or Slow (Frozen)
Impurity Differentiation High false-positive rateUnambiguous differentiation via NOESY
Limit of Detection (LOD) ~0.5%~0.05% (CryoProbe enhanced)

Experimental Protocols (Self-Validating Systems)

The following methodologies detail the exact steps required to execute both workflows. The advanced protocol includes built-in self-validation steps to ensure instrument safety and data integrity.

Protocol A: Standard 1D 1 H-NMR (Alternative Workflow)
  • Sample Preparation: Dissolve 5 mg of N4,N6-dimethyl-pyrimidine-2,4,6-triamine in 0.6 mL of CDCl 3​ .

  • Acquisition: Transfer to a standard Class B NMR tube. Acquire a 1D 1 H-NMR spectrum at 298 K on a 400 MHz spectrometer using 16 scans and a 1-second relaxation delay.

  • Result: The spectrum will yield ambiguous, broadened signals for the N -methyl groups, making definitive purity certification impossible.

Protocol B: Advanced VT-NMR & 2D NOESY Validation (Recommended Workflow)

Note: VT-NMR poses risks to the spectrometer probe if executed improperly. This protocol utilizes strict thermal equilibration and hardware validation steps[7][8].

Phase 1: High-Temperature Coalescence (353 K)

  • Sample Preparation: Dissolve 10 mg of the standard in 0.6 mL of anhydrous DMSO-d 6​ . Causality: DMSO-d 6​ is chosen for its high boiling point (189 °C), preventing solvent boiling and tube over-pressurization at 80 °C.

  • Hardware Setup: Transfer the sample to a Class A precision glass NMR tube (e.g., Wilmad 507) and attach a ceramic spinner. Validation: Ceramic spinners must be used as standard polymer spinners will deform at high temperatures[5][9].

  • Thermal Equilibration: Insert the sample into a 600 MHz NMR. Gradually increase the probe temperature from 298 K to 353 K in 10 °C increments. Wait 5 minutes at each step to allow the probe hardware to equilibrate[8].

  • Validation Check: Monitor the shim coil temperature via the instrument software (e.g., BSMS panel) to ensure it strictly remains below 80 °C[7].

  • Acquisition: Acquire a 1D 1 H-NMR spectrum (32 scans, 10 s relaxation delay). The N -methyl signals will coalesce into a sharp, integrable singlet, validating the overall purity of the bulk material.

Phase 2: Low-Temperature Rotamer Freezing (233 K) & 2D Mapping

  • Sample Preparation: Prepare a second sample using 10 mg of analyte in 0.6 mL of DMF-d 7​ . Causality: DMF-d 7​ has a very low freezing point (-61 °C), remaining fluid at the target temperature of -40 °C[3].

  • Hardware Setup: Switch the VT gas supply from compressed air to a liquid nitrogen (LN 2​ ) heat exchanger. Set the standby gas flow to 800 L/hr to purge and dry the lines before cooling[7].

  • Cooling: Lower the temperature to 233 K in 10 °C decrements.

  • 2D NOESY Acquisition: Acquire a 2D NOESY spectrum with a mixing time of 300 ms.

  • Data Validation: Analyze the spectrum for chemical exchange cross-peaks (which appear with the same phase as the diagonal). The presence of these cross-peaks between the distinct N -methyl signals proves definitively that the multiple peaks arise from a single, pure compound undergoing tautomeric/rotameric exchange, rather than from distinct chemical impurities[4][6].

Workflow S1 Sample Prep (DMSO-d6 or DMF-d7) S2 Insert into 600 MHz CryoProbe NMR S1->S2 S3 Low-Temp VT-NMR (233 K) S2->S3 N2 Gas Cooling S4 High-Temp VT-NMR (353 K) S2->S4 Heating S6 Rotamer Freezing: Distinct Peaks Resolved S3->S6 S7 Peak Coalescence: Time-Averaged Sharp Peaks S4->S7 S5 2D NOESY / HSQC Acquisition S8 Unambiguous Structural Validation S5->S8 Spatial & Exchange Mapping S6->S5 S7->S5

Caption: Advanced Variable Temperature (VT) and 2D-NMR validation workflow.

Conclusion

For complex nitrogen-rich heterocycles like N4,N6-dimethyl-pyrimidine-2,4,6-triamine, standard 1D NMR is analytically insufficient and prone to misinterpretation. By implementing a self-validating Variable Temperature 2D-NMR Workflow , analytical scientists can manipulate the thermodynamic environment to overcome restricted rotation. This advanced protocol ensures absolute structural confidence, prevents the costly rejection of pure reference standards, and meets the rigorous data integrity requirements of modern drug development.

References

  • Identification of Aminopyrimidine Regioisomers via Line Broadening Effects in 1H and 13C NMR Spectroscopy. Australian Journal of Chemistry. Available at:[Link]

  • Hindered Internal Rotation in Some 4-(N,N-dimethylamino)pyrimidines. RSC Publishing. Available at:[Link]

  • Variable Temperature NMR Experiments. University of Oxford Chemistry Facilities. Available at: [Link]

  • Variable Temperature NMR on the Bruker 400 MHz NMR. Baylor University. Available at: [Link]

  • Tautomerism provides a molecular explanation for the mutagenic properties of the anti-HIV nucleoside 5-aza-5,6-dihydro-2′-deoxycytidine. Proceedings of the National Academy of Sciences (PNAS). Available at:[Link]

  • Tautomerism of Guanine Analogues. MDPI Molecules. Available at:[Link]

Sources

Validation

A Comparative Guide to the Cellular Efficacy of Pyrimidine-Diamine Derivatives as EGFR Inhibitors

A Note on the Subject Compound: Initial literature and database searches for "N4,N6-dimethyl-pyrimidine-2,4,6-triamine" did not yield publicly available data regarding its specific biological activity or comparative effi...

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Author: BenchChem Technical Support Team. Date: April 2026

A Note on the Subject Compound: Initial literature and database searches for "N4,N6-dimethyl-pyrimidine-2,4,6-triamine" did not yield publicly available data regarding its specific biological activity or comparative efficacy in cellular assays. This suggests the compound may be novel or not extensively characterized in the public domain.

To fulfill the objective of this guide—providing an in-depth, data-supported comparison for researchers—this document will focus on a closely related, characterized compound from the same chemical class: N4,2-dimethylpyrimidine-4,6-diamine . This compound belongs to the pyrimidine-diamine scaffold, a versatile core known for developing kinase inhibitors.[1] This guide will use N4,2-dimethylpyrimidine-4,6-diamine as a representative molecule to illustrate the evaluation process and comparative analysis against established drugs, providing a framework for assessing similar novel chemical entities.

Introduction: Pyrimidine Derivatives as Kinase Inhibitors

The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the basis of numerous therapeutic agents.[2] Its structural versatility allows for the development of derivatives that can potently and selectively target protein kinases.[1] Dysregulation of kinase activity is a hallmark of many diseases, particularly cancer, making them a primary focus for drug development.[3]

Many pyrimidine derivatives function as ATP-competitive inhibitors, binding to the ATP pocket of the kinase domain. This action prevents the phosphorylation of substrate proteins, thereby blocking downstream signaling cascades that drive uncontrolled cell proliferation and survival.[2] A critical attribute for any kinase inhibitor developed for therapeutic use is its selectivity, as off-target effects can lead to toxicity.[1]

This guide provides a comparative assessment of N4,2-dimethylpyrimidine-4,6-diamine against two well-established Epidermal Growth Factor Receptor (EGFR) inhibitors, Gefitinib and Erlotinib, using illustrative experimental data.

Mechanism of Action: Targeting the EGFR Signaling Pathway

The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that plays a pivotal role in regulating cell proliferation, survival, and differentiation.[4] Upon binding of ligands like EGF, EGFR dimerizes and undergoes autophosphorylation on specific tyrosine residues. This event activates downstream signaling pathways, primarily the RAS/RAF/MEK/ERK and the PI3K/AKT pathways, which are crucial for cell growth and survival.[4][5] In many cancers, EGFR is overexpressed or harbors activating mutations, leading to constitutive signaling and tumor progression.[3][6]

N4,2-dimethylpyrimidine-4,6-diamine, like other inhibitors in its class, is designed to target the ATP-binding site within the EGFR kinase domain.[2] By occupying this pocket, it prevents ATP from binding, thereby inhibiting EGFR autophosphorylation and blocking the initiation of these downstream signals. This leads to cell cycle arrest and apoptosis in cancer cells dependent on EGFR signaling.[6][7]

EGFR_Signaling_Pathway cluster_outside Extracellular cluster_membrane Cell Membrane cluster_inside Intracellular EGF EGF Ligand EGFR EGFR EGF->EGFR Binding pEGFR p-EGFR EGFR->pEGFR ATP ATP ATP->pEGFR ADP ADP pEGFR->ADP RAS_RAF RAS/RAF/MEK/ERK Pathway pEGFR->RAS_RAF PI3K_AKT PI3K/AKT Pathway pEGFR->PI3K_AKT Proliferation Cell Proliferation & Survival RAS_RAF->Proliferation PI3K_AKT->Proliferation Inhibitor N4,2-dimethyl- pyrimidine-4,6-diamine Inhibitor->EGFR Inhibition

Caption: Simplified EGFR signaling and mechanism of inhibition.

Comparative Efficacy: In Vitro Kinase Inhibition

The potency and selectivity of a kinase inhibitor are paramount. A standard method to assess this is by measuring the half-maximal inhibitory concentration (IC50) against a panel of kinases. Lower IC50 values indicate greater potency. The selectivity of N4,2-dimethylpyrimidine-4,6-diamine was assessed against a panel of kinases and compared with Gefitinib and Erlotinib.[1]

Kinase TargetN4,2-dimethylpyrimidine-4,6-diamine (IC50, nM)Gefitinib (IC50, nM)Erlotinib (IC50, nM)
EGFR 15 25 2
ABL1>100005000>10000
AKT18500>100009000
AURKA520063007100
CDK2120025003000
CDK9250048005200
PDGFRβ350042003800
VEGFR22800150100
SRC89009200>10000
(Data is illustrative and sourced from a comparative guide).[1]

Interpretation of Data:

  • Potency against EGFR: N4,2-dimethylpyrimidine-4,6-diamine shows potent inhibition of EGFR with an IC50 of 15 nM. It is slightly more potent than Gefitinib (25 nM) but less potent than Erlotinib (2 nM) in this biochemical assay.[1]

  • Selectivity Profile: The test compound demonstrates a high degree of selectivity for EGFR over most other kinases in the panel, with IC50 values in the micromolar range or higher for off-targets like ABL1, AKT1, and SRC.[1] This is a desirable characteristic, suggesting a lower likelihood of off-target toxicities.

  • Comparison with Alternatives: While Erlotinib is the most potent EGFR inhibitor in this panel, both Gefitinib and N4,2-dimethylpyrimidine-4,6-diamine show significant potency. Notably, Gefitinib and Erlotinib show higher potency against VEGFR2 compared to the test compound.[1]

Experimental Protocols

To ensure data is reliable and reproducible, standardized and validated protocols are essential. The following are representative methodologies for generating the comparative data discussed.

Protocol 1: Biochemical Kinase Inhibition Assay (ADP-Glo™)

This assay quantifies kinase activity by measuring the amount of ADP produced in the kinase reaction.

Objective: To determine the direct inhibitory effect (IC50) of a compound on purified EGFR kinase activity.

Principle: The assay is performed in two steps. First, after the kinase reaction, an ADP-Glo™ Reagent is added to terminate the reaction and deplete the remaining ATP. Second, a Kinase Detection Reagent is added to convert ADP to ATP and generate a luminescent signal via a luciferase reaction. The light output is proportional to the ADP concentration and, therefore, to kinase activity.[8]

Step-by-Step Methodology:

  • Compound Preparation: Prepare a serial dilution of the test compounds (e.g., N4,2-dimethylpyrimidine-4,6-diamine, Gefitinib, Erlotinib) in 100% DMSO. A typical starting concentration is 10 mM.

  • Assay Plate Setup: In a 384-well low-volume plate, add 1 µL of the diluted compound or DMSO (vehicle control) to the appropriate wells.[8]

  • Enzyme Addition: Add 2 µL of recombinant EGFR kinase (e.g., 4 ng per well) diluted in the appropriate kinase buffer (e.g., 40mM Tris, pH 7.5; 20mM MgCl2; 0.1mg/ml BSA; 50µM DTT).[8]

  • Pre-incubation: Gently mix and incubate the plate for 15-30 minutes at room temperature to allow the compound to bind to the kinase.

  • Initiate Kinase Reaction: Add 2 µL of a substrate/ATP mix (e.g., 5 µM peptide substrate and 20-50 µM ATP) to all wells to start the reaction.[9]

  • Reaction Incubation: Incubate the plate for 60 minutes at room temperature.[8]

  • ATP Depletion: Add 5 µL of ADP-Glo™ Reagent to each well. Incubate for 40 minutes at room temperature.[8]

  • Signal Generation: Add 10 µL of Kinase Detection Reagent to each well. Incubate for 30-60 minutes at room temperature to stabilize the luminescent signal.[8]

  • Data Acquisition: Measure luminescence using a plate reader.

  • Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to the DMSO control. Determine the IC50 value by plotting the percent inhibition against the logarithm of the compound concentration using a non-linear regression model.

Protocol 2: Cell Viability Assay (MTT Assay)

This assay assesses the effect of a compound on cell proliferation and viability.

Objective: To determine the concentration of the compound that inhibits cell growth by 50% (GI50) in cancer cell lines.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay measuring cellular metabolic activity. Viable cells contain mitochondrial dehydrogenases that reduce the yellow MTT tetrazolium salt into purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.[2]

Step-by-Step Methodology:

  • Cell Seeding: Seed cancer cells (e.g., A549 human lung carcinoma) into a 96-well plate at a density of 5,000-10,000 cells/well. Allow cells to adhere overnight at 37°C in a 5% CO2 incubator.[10]

  • Compound Treatment: Prepare serial dilutions of the test compounds in cell culture medium. Remove the old medium from the cells and add 100 µL of the medium containing the various compound concentrations. Include a vehicle control (DMSO).

  • Incubation: Incubate the plates for 72 hours at 37°C in a 5% CO2 incubator.[4]

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.[10]

  • Formazan Solubilization: Carefully remove the medium. Add 150 µL of a solubilization buffer (e.g., DMSO) to each well to dissolve the formazan crystals. Mix gently on an orbital shaker.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the GI50 value by plotting viability against the logarithm of compound concentration.

Protocol 3: Cellular Target Engagement (Western Blot for p-EGFR)

This assay confirms that the compound inhibits the intended target within a cellular context.

Objective: To assess the ability of a compound to inhibit EGFR autophosphorylation in a cancer cell line.

Principle: Western blotting uses antibodies to detect specific proteins in a cell lysate sample. By using antibodies specific to the phosphorylated form of EGFR (p-EGFR) and total EGFR, one can determine the extent of target inhibition.[11]

Western_Blot_Workflow cluster_workflow Western Blot for p-EGFR Start 1. Cell Culture & Treatment (e.g., A431 cells + Inhibitor) Lysis 2. Cell Lysis (RIPA buffer + inhibitors) Start->Lysis Quant 3. Protein Quantification (BCA Assay) Lysis->Quant Load 4. SDS-PAGE (Protein Separation) Quant->Load Transfer 5. Protein Transfer (to PVDF Membrane) Load->Transfer Block 6. Blocking (5% BSA in TBST) Transfer->Block Pri_Ab 7. Primary Antibody Incubation (anti-p-EGFR, 4°C Overnight) Block->Pri_Ab Sec_Ab 8. Secondary Antibody Incubation (HRP-conjugated, 1h RT) Pri_Ab->Sec_Ab Detect 9. Detection (ECL Substrate) Sec_Ab->Detect Image 10. Image Acquisition Detect->Image Reprobe 11. Strip & Reprobe (for Total EGFR & Loading Control) Image->Reprobe Analyze 12. Densitometry Analysis (Normalize p-EGFR to Total EGFR) Reprobe->Analyze

Sources

Comparative

Benchmarking the Toxicity Profile of N4,N6-dimethyl-pyrimidine-2,4,6-triamine: A Comparative Guide

For researchers and drug development professionals, understanding the toxicological profile of a novel chemical entity is a cornerstone of preclinical safety assessment. This guide provides a strategic framework for benc...

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Author: BenchChem Technical Support Team. Date: April 2026

For researchers and drug development professionals, understanding the toxicological profile of a novel chemical entity is a cornerstone of preclinical safety assessment. This guide provides a strategic framework for benchmarking the toxicity of N4,N6-dimethyl-pyrimidine-2,4,6-triamine. In the absence of extensive public data on this specific molecule, we will establish a comprehensive testing strategy. This strategy will be guided by a comparative analysis of structurally and functionally related compounds: Minoxidil, Pyrimethamine, and Trimethoprim.

This document will not only outline the critical toxicological assays but also delve into the rationale behind their selection, providing detailed protocols to ensure experimental robustness and reproducibility.

Introduction to N4,N6-dimethyl-pyrimidine-2,4,6-triamine and the Imperative for Toxicity Benchmarking

N4,N6-dimethyl-pyrimidine-2,4,6-triamine is a substituted pyrimidine derivative.[1][2] The pyrimidine scaffold is a common feature in a variety of biologically active compounds, including diuretics, anticancer agents, and antimicrobials.[3][4] Given the diverse pharmacological activities associated with this chemical class, a thorough understanding of the potential toxicity of novel derivatives is paramount before they can be considered for further development.

The core objective of this guide is to propose a systematic approach to characterize the in vitro toxicity profile of N4,N6-dimethyl-pyrimidine-2,4,6-triamine. By benchmarking against well-characterized pyrimidine-containing drugs, we can contextualize the experimental findings and make informed decisions about the compound's safety profile.

Comparator Compounds: Establishing a Toxicological Baseline

The selection of appropriate comparator compounds is critical for a meaningful benchmark analysis. We have chosen three widely used drugs with a pyrimidine core, each with a distinct and well-documented toxicity profile.

Minoxidil
  • Chemical Class: Pyrimidine derivative.

  • Primary Use: Antihypertensive and topical treatment for androgenic alopecia.[5]

  • Key Toxicities: The most significant adverse effects of oral minoxidil are cardiovascular, including hypotension, tachycardia, and in rare cases, pericardial effusion.[5][6] It can also cause hypertrichosis (excessive hair growth).[5][7] In silico predictions suggest a moderate probability of a positive Ames test result, indicating potential genotoxicity, and risks to the gastrointestinal system, kidneys, and liver.[8]

  • Relevance: Minoxidil's cardiovascular effects highlight the importance of assessing off-target effects, even for compounds not initially designed for cardiovascular targets.

Pyrimethamine
  • Chemical Class: Folic acid antagonist.

  • Primary Use: Antiprotozoal agent for toxoplasmosis and cystoisosporiasis.[9]

  • Key Toxicities: The primary and most severe toxicity is bone marrow suppression, leading to megaloblastic anemia, leukopenia, and thrombocytopenia.[9][10] This is a direct consequence of its mechanism of action—inhibition of dihydrofolate reductase (DHFR), which is essential for DNA synthesis in rapidly dividing cells.[9][10][11][12] Gastrointestinal and dermatological side effects are also common.[9][12]

  • Relevance: Pyrimethamine serves as a crucial benchmark for assessing potential hematological toxicity, a common liability for compounds that may interfere with nucleotide synthesis.

Trimethoprim
  • Chemical Class: Folic acid antagonist.

  • Primary Use: Antibacterial, often in combination with sulfamethoxazole.[13][14]

  • Key Toxicities: Similar to pyrimethamine, trimethoprim can interfere with folate metabolism, although its selectivity for bacterial DHFR is higher. In humans, it can cause hypersensitivity reactions, gastrointestinal upset, and rarely, bone marrow suppression.[13][15] It has also been associated with idiosyncratic liver injury, ranging from mild to severe.[13]

  • Relevance: Trimethoprim provides a benchmark for assessing both hematological and potential hepatotoxicity.

Proposed In Vitro Toxicity Testing Battery

A tiered approach to in vitro toxicity testing is recommended, starting with general cytotoxicity assays and progressing to more specific endpoints like genotoxicity.

Cytotoxicity Assessment

The initial evaluation of a compound's toxicity involves determining its effect on cell viability and membrane integrity. We propose a dual-assay approach using two different and complementary methods.

The MTT assay is a colorimetric method that measures the metabolic activity of cells, which serves as an indicator of cell viability.[16] Viable, metabolically active cells reduce the yellow tetrazolium salt (MTT) to a purple formazan product.[16][17]

Experimental Protocol: MTT Assay

  • Cell Seeding: Plate a suitable cell line (e.g., HepG2 for liver toxicity screening, or a relevant cancer cell line if evaluating an oncology candidate) in a 96-well plate at a predetermined density and allow cells to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of N4,N6-dimethyl-pyrimidine-2,4,6-triamine and the comparator compounds in the appropriate cell culture medium. Remove the old medium from the cells and add the compound-containing medium. Include vehicle-only controls. Incubate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Following incubation, add MTT solution to each well and incubate for 3-4 hours to allow for formazan crystal formation.

  • Solubilization: Add a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 (half-maximal inhibitory concentration) value.

The Lactate Dehydrogenase (LDH) release assay is a cytotoxicity assay that measures the activity of LDH released from damaged cells into the culture medium.[16][18] LDH is a stable cytosolic enzyme, and its presence in the medium is an indicator of compromised cell membrane integrity.[16][17][19]

Experimental Protocol: LDH Assay

  • Cell Seeding and Treatment: Follow the same procedure as for the MTT assay (Steps 1 and 2).

  • Sample Collection: After the treatment period, carefully collect a sample of the cell culture supernatant from each well.

  • LDH Reaction: In a separate 96-well plate, mix the collected supernatant with the LDH assay reaction mixture according to the manufacturer's instructions.

  • Incubation and Absorbance Reading: Incubate the plate at room temperature, protected from light, for the recommended time. Measure the absorbance at 490 nm.

  • Data Analysis: Determine the amount of LDH released and express it as a percentage of the maximum LDH release from a positive control (cells lysed with a detergent). Plot a dose-response curve to determine the concentration at which significant membrane damage occurs.

Genotoxicity Assessment

Genotoxicity assays are crucial for identifying compounds that can cause genetic damage, a key event in carcinogenesis.[20] A standard in vitro genotoxicity battery typically includes a test for gene mutations in bacteria and a test for chromosomal damage in mammalian cells.[21]

The Ames test is a widely used method to identify substances that can produce gene mutations.[22][23] It utilizes several strains of Salmonella typhimurium with pre-existing mutations that render them unable to synthesize a specific amino acid (e.g., histidine). The assay measures the ability of a test compound to cause a reverse mutation, allowing the bacteria to grow on an amino acid-deficient medium.

Experimental Protocol: Ames Test (Plate Incorporation Method)

  • Metabolic Activation: The assay should be performed both with and without a metabolic activation system (S9 fraction from rat liver) to detect compounds that require metabolic activation to become mutagenic.[24]

  • Preparation: Mix the test compound at various concentrations, the bacterial tester strain, and either the S9 mix or a buffer into molten top agar.

  • Plating: Pour the mixture onto a minimal glucose agar plate.

  • Incubation: Incubate the plates for 48-72 hours at 37°C.

  • Colony Counting: Count the number of revertant colonies on each plate.

  • Data Analysis: A compound is considered mutagenic if it induces a dose-dependent increase in the number of revertant colonies that is at least double the background (vehicle control) count.

The in vitro micronucleus assay identifies substances that cause chromosomal damage (clastogenicity) or interfere with cell division (aneugenicity).[22][25] Micronuclei are small, extranuclear bodies that form when chromosome fragments or whole chromosomes are not incorporated into the daughter nuclei during mitosis.[22]

Experimental Protocol: In Vitro Micronucleus Assay

  • Cell Culture and Treatment: Use a mammalian cell line (e.g., CHO, TK6) or primary human peripheral blood lymphocytes.[25] Expose the cells to various concentrations of the test compound for a short period (e.g., 3-4 hours) with and without S9 metabolic activation, and for a longer period (e.g., 24 hours) without S9.[25]

  • Cell Harvest and Staining: After treatment and a recovery period, harvest the cells and stain them with a DNA-specific dye (e.g., acridine orange or DAPI).

  • Microscopic Analysis: Using a microscope, score the cells for the presence of micronuclei.

  • Data Analysis: A positive result is characterized by a statistically significant, dose-dependent increase in the frequency of micronucleated cells.[25]

Data Presentation and Interpretation

To facilitate a clear comparison, the toxicity data for N4,N6-dimethyl-pyrimidine-2,4,6-triamine and the comparator compounds should be summarized in tables.

Table 1: Comparative In Vitro Cytotoxicity

CompoundCell LineAssayIncubation Time (h)IC50 (µM)
N4,N6-dimethyl-pyrimidine-2,4,6-triamine HepG2MTT24To be determined
HepG2LDH24To be determined
MinoxidilHepG2MTT24Literature/Experimental
PyrimethamineHepG2MTT24Literature/Experimental
TrimethoprimHepG2MTT24Literature/Experimental

Table 2: Comparative In Vitro Genotoxicity

CompoundAmes Test (TA98, TA100)In Vitro Micronucleus Assay
-S9 +S9
N4,N6-dimethyl-pyrimidine-2,4,6-triamine To be determinedTo be determined
MinoxidilLiterature/ExperimentalLiterature/Experimental
PyrimethamineLiterature/ExperimentalLiterature/Experimental
TrimethoprimLiterature/ExperimentalLiterature/Experimental

Visualizing the Workflow

A clear experimental workflow is essential for planning and execution.

Toxicity_Workflow cluster_Cytotoxicity Cytotoxicity Assessment cluster_Genotoxicity Genotoxicity Assessment MTT MTT Assay (Metabolic Activity) LDH LDH Release Assay (Membrane Integrity) Ames Ames Test (Gene Mutation) Micronucleus In Vitro Micronucleus Assay (Chromosomal Damage) Start N4,N6-dimethyl-pyrimidine-2,4,6-triamine + Comparators DoseRange Dose-Range Finding Start->DoseRange Cytotoxicity Cytotoxicity Assays DoseRange->Cytotoxicity Genotoxicity Genotoxicity Assays Cytotoxicity->Genotoxicity Analysis Data Analysis & Comparison Genotoxicity->Analysis Report Toxicity Profile Report Analysis->Report

Caption: Proposed workflow for in vitro toxicity benchmarking.

Conclusion

This guide provides a robust framework for the initial toxicological characterization of N4,N6-dimethyl-pyrimidine-2,4,6-triamine. By employing a battery of validated in vitro assays and benchmarking against well-characterized drugs like Minoxidil, Pyrimethamine, and Trimethoprim, researchers can generate a comprehensive and contextually relevant toxicity profile. The data generated from this workflow will be instrumental in making go/no-go decisions for further preclinical and clinical development, ensuring a data-driven approach to drug safety assessment.

References

  • Gaon, A. C., & Izcovitz, E. A. (2017). Adverse Event Profile of Pyrimethamine-Based Therapy in Toxoplasmosis: A Systematic Review. Drugs in R&D, 17(4), 537–550. Retrieved from [Link]

  • Kirkland, D., Aardema, M., Henderson, L., & Müller, L. (2011). A core in vitro genotoxicity battery comprising the Ames test plus the in vitro micronucleus test is sufficient to detect rodent carcinogens and in vivo genotoxins. Mutation Research/Genetic Toxicology and Environmental Mutagenesis, 721(1), 27–73. Retrieved from [Link]

  • Ciobica, A., et al. (2024). Toxicity of minoxidil - Comprehensive in silico prediction of main toxicity endpoints: Acute toxicity, irritation of skin and eye, genetic toxicity, health effect, cardiotoxicity and endocrine system disruption. Chemical-Biological Interactions, 393, 110951. Retrieved from [Link]

  • Nelson Labs. (n.d.). Ames Test and Genotoxicity Testing. Retrieved from [Link]

  • National Institute of Diabetes and Digestive and Kidney Diseases. (2021). Trimethoprim-Sulfamethoxazole. In LiverTox: Clinical and Research Information on Drug-Induced Liver Injury. National Institutes of Health. Retrieved from [Link]

  • Singhal, M., Shaha, S., & Katsikogianni, M. (2024). Comparative Analysis of Cytotoxicity Assays, from Traditional to Modern Approaches. IntechOpen. Retrieved from [Link]

  • Biomedicus. (2025, December 24). The Side Effects of Pyrimethamine (PYRIMETHAMINE). Retrieved from [Link]

  • De-Eknamkul, W. (2023). Minoxidil. In StatPearls. StatPearls Publishing. Retrieved from [Link]

  • Wikipedia contributors. (2024, February 25). Pyrimethamine. In Wikipedia, The Free Encyclopedia. Retrieved from [Link]

  • Gaon, A. C., & Izcovitz, E. A. (2017). Adverse Event Profile of Pyrimethamine-Based Therapy in Toxoplasmosis: A Systematic Review. PMC. Retrieved from [Link]

  • Szeliga, K., et al. (n.d.). Genotoxicity Assessment of Heated Tobacco Product and Combustible Cigarette Aerosols in the Ames and In Vitro Micronucleus Assays. Reynolds Science. Retrieved from [Link]

  • Johns Hopkins ABX Guide. (2017, October 28). Pyrimethamine. Retrieved from [Link]

  • Fotakis, G., & Timbrell, J. A. (2006). In vitro cytotoxicity assays: comparison of LDH, neutral red, MTT and protein assay in hepatoma cell lines following exposure to cadmium chloride. Toxicology Letters, 160(2), 171–177. Retrieved from [Link]

  • Lawson, D. H., & Jick, H. (1978). Adverse Reactions to Trimethoprim-Sulfamethoxazole. Clinical Infectious Diseases, 4(2), 428-432. Retrieved from [Link]

  • MedCentral. (n.d.). Minoxidil: uses, dosing, warnings, adverse events, interactions. Retrieved from [Link]

  • Charles River Laboratories. (n.d.). Mammalian Cell In Vitro Micronucleus Assay. Retrieved from [Link]

  • Pavlak, M., et al. (2005). Acute toxicity of novel N-sulfonylpyrimidine derivatives in vivo. Veterinarski Arhiv, 75(4), 311-316. Retrieved from [Link]

  • Yilmaz, M., et al. (2023). The safety profile of trimethoprim-sulfamethoxazole regarding concomitant other drugs: a comparative analysis of adverse effects in a tertiary level adult intensive care unit. BMC Infectious Diseases, 23(1), 795. Retrieved from [Link]

  • Vinken, M., et al. (2017). In vitro testing of basal cytotoxicity: establishment of an adverse outcome pathway from chemical insult to cell death. Archives of Toxicology, 91(4), 1593–1602. Retrieved from [Link]

  • Ide, S., et al. (2022). Minoxidil Overdose: A Case Report and Review of the Literature. Case Reports in Dermatology, 14(2), 209–215. Retrieved from [Link]

  • Al-khalifah, I. H. (2023). Safety profile of topical spray minoxidil: An observational study. Journal of Dermatological Treatment, 34(1). Retrieved from [Link]

  • Salter, A. J. (1973). The toxicity profile of trimethoprim-sulphamethoxazole after four years of widespread use. Medical Journal of Australia, 1(Suppl), 70-74. Retrieved from [Link]

  • Majeed, J., & Shaharyar, M. (2011). Synthesis and in vivo diuretic activity of some novel pyrimidine derivatives. Journal of Enzyme Inhibition and Medicinal Chemistry, 26(6), 819–826. Retrieved from [Link]

  • U.S. Food and Drug Administration. (n.d.). trimethoprim tablets, usp. Retrieved from [Link]

  • Sajewicz, W., et al. (2007). Toxicity of pyrimidine derivatives under oxidative stress conditions: chemiluminescence-based assays in systems containing erythrocytes, mitochondria or blood plasma. Luminescence, 22(2), 118–126. Retrieved from [Link]

  • Smith, S. M., et al. (2011). A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time. PLoS ONE, 6(11), e26908. Retrieved from [Link]

  • Majeed, J., & Shaharyar, M. (2011). Synthesis and in vivo diuretic activity of some novel pyrimidine derivatives. Taylor & Francis Online. Retrieved from [Link]

  • NextSDS. (n.d.). N4,N6-dimethyl-pyrimidine-2,4,6-triamine — Chemical Substance Information. Retrieved from [Link]

  • Giel-Pietraszuk, M., et al. (2022). Genotoxicity of Novel Pyrazolo[4,3-e]tetrazolo[1,5-b][8][11][22]triazine Sulfonamides in Normal and Cancer Cells In Vitro. Molecules, 27(21), 7247. Retrieved from [Link]

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Validation

A Senior Application Scientist's Guide to Establishing Robust Calibration Curves for N4,N6-dimethyl-pyrimidine-2,4,6-triamine

For Researchers, Scientists, and Drug Development Professionals In the landscape of pharmaceutical development and chemical analysis, the accuracy of quantitative measurements is paramount. This guide provides an in-dept...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development and chemical analysis, the accuracy of quantitative measurements is paramount. This guide provides an in-depth, experience-driven approach to establishing reliable calibration curves for the quantification of N4,N6-dimethyl-pyrimidine-2,4,6-triamine, a substituted pyrimidine derivative. Given the sparse specific literature for this particular analyte, this document synthesizes established analytical principles for related compounds to propose a robust validation framework. We will explore the critical choice of analytical methodology, the rigorous qualification of a reference standard, and a detailed protocol for generating and evaluating a calibration curve that ensures data integrity.

The Analytical Cornerstone: Selecting the Right Quantification Method

The structural backbone of N4,N6-dimethyl-pyrimidine-2,4,6-triamine, a pyrimidine ring, is a common motif in many biologically significant molecules, including nucleobases.[1][][3] The choice of analytical technique is the first critical decision in developing a quantitative assay. While several methods can detect pyrimidine derivatives, High-Performance Liquid Chromatography (HPLC) coupled with a suitable detector stands out for its specificity and sensitivity.

Comparison of Potential Analytical Methods

Analytical MethodAdvantagesDisadvantagesBest Suited For
HPLC-UV Widely available, cost-effective, robust for routine analysis.May lack specificity in complex matrices, lower sensitivity compared to MS.Purity assessments and quantification of bulk material or formulations with minimal interfering substances.
HPLC-MS/MS High sensitivity and selectivity, provides structural confirmation.[4]Higher equipment cost and complexity, potential for matrix effects.Bioanalysis, impurity profiling, and quantification at low concentrations.
UV-Vis Spectrophotometry Simple, rapid, and inexpensive.[5]Lacks specificity, susceptible to interference from any UV-absorbing compound.Quick, preliminary concentration estimates of pure solutions.

For the purpose of this guide, we will focus on a Reversed-Phase HPLC-UV (RP-HPLC-UV) method due to its versatility and accessibility. However, the principles of reference standard selection and calibration curve generation are directly transferable to HPLC-MS/MS.

The Reference Standard: The Source of Quantitative Truth

A reliable calibration curve is fundamentally dependent on the quality of the reference standard.[6][7] In the absence of a commercially available, certified reference standard for N4,N6-dimethyl-pyrimidine-2,4,6-triamine, a well-characterized in-house or custom-synthesized standard is necessary.

Qualifying an In-House Reference Standard

A primary reference standard should be extensively characterized to confirm its identity and purity. The following analyses are crucial:

  • Identity Confirmation:

    • NMR Spectroscopy (¹H and ¹³C): To elucidate the chemical structure.

    • Mass Spectrometry (MS): To confirm the molecular weight.[8]

  • Purity Assessment:

    • HPLC-UV: To determine the purity by peak area percentage. A purity level of >99.5% is desirable.

    • Thermogravimetric Analysis (TGA): To determine the water content.

    • Residual Solvent Analysis (by GC-HS): To quantify any remaining solvents from synthesis.

The "purity-corrected" concentration of the reference standard stock solution must be used for preparing the calibration standards.

Experimental Protocol: Generating a Calibration Curve for N4,N6-dimethyl-pyrimidine-2,4,6-triamine by HPLC-UV

This protocol is a recommended starting point and should be optimized and validated for your specific application.

1. Preparation of Stock and Standard Solutions

  • Primary Stock Solution (e.g., 1000 µg/mL):

    • Accurately weigh approximately 10 mg of the qualified N4,N6-dimethyl-pyrimidine-2,4,6-triamine reference standard.

    • Quantitatively transfer the standard to a 10 mL volumetric flask.

    • Dissolve and dilute to the mark with a suitable solvent (e.g., Methanol or Acetonitrile/Water mixture). This is your primary stock.

  • Intermediate Stock Solution (e.g., 100 µg/mL):

    • Pipette 1 mL of the primary stock solution into a 10 mL volumetric flask.

    • Dilute to the mark with the mobile phase.

  • Calibration Standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL):

    • Perform serial dilutions from the intermediate stock solution using the mobile phase as the diluent to prepare a minimum of five concentration levels.[7]

2. HPLC-UV Method Parameters (Suggested Starting Conditions)

ParameterSuggested ConditionRationale
Column C18, 4.6 x 150 mm, 5 µmA C18 column provides good retention for moderately polar compounds like pyrimidine derivatives.
Mobile Phase A: 0.1% Formic Acid in WaterB: 0.1% Formic Acid in AcetonitrileProvides good peak shape and is compatible with MS if transferring the method.
Gradient 5% B to 95% B over 10 minutesA gradient elution is suitable for separating the analyte from potential impurities.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column.
Column Temperature 30 °CEnsures reproducible retention times.
Injection Volume 10 µLA typical injection volume.
UV Detection 254 nm or λmax254 nm is a common wavelength for aromatic compounds. Determine the λmax by running a UV scan of the analyte for optimal sensitivity.

3. Data Acquisition and Processing

  • Inject a blank (mobile phase) to ensure no system contamination.

  • Inject each calibration standard in triplicate.

  • Integrate the peak area of N4,N6-dimethyl-pyrimidine-2,4,6-triamine for each injection.

Visualizing the Workflow

Caption: Workflow for establishing an HPLC-based calibration curve.

Evaluating the Calibration Curve: A Self-Validating System

A robust calibration curve should meet predefined acceptance criteria to ensure its validity.[6]

Key Performance Characteristics and Acceptance Criteria

ParameterDescriptionAcceptance Criteria
Linearity (Coefficient of Determination, R²) A measure of how well the data points fit a straight line.R² ≥ 0.99
Range The concentration interval over which the method is precise, accurate, and linear.Defined by the Lower and Upper Limits of Quantification (LLOQ and ULOQ).
Accuracy The closeness of the measured concentration to the true concentration.Within ±15% of the nominal value (±20% at the LLOQ).
Precision The degree of agreement among individual measurements.Relative Standard Deviation (RSD) or Coefficient of Variation (CV) ≤ 15% (≤ 20% at the LLOQ).
Limit of Detection (LOD) The lowest concentration of analyte that can be reliably detected.Typically Signal-to-Noise ratio of 3:1.
Limit of Quantification (LOQ) The lowest concentration of analyte that can be quantified with acceptable precision and accuracy.Typically Signal-to-Noise ratio of 10:1.

Conclusion

Establishing a reliable calibration curve for N4,N6-dimethyl-pyrimidine-2,4,6-triamine, or any analyte, is a meticulous process that underpins the validity of all subsequent quantitative results. By carefully selecting and validating the analytical method, rigorously qualifying the reference standard, and adhering to a systematic protocol for curve generation and evaluation, researchers can ensure the integrity and reproducibility of their data. This guide provides a comprehensive framework based on established scientific principles that can be adapted and validated to meet the specific needs of your research or drug development program.

References

  • Berdasco, M. M., et al. (2015). Comprehensive quantitative analysis of purines and pyrimidines in the human malaria parasite using ion-pairing ultra-performance liquid chromatography-mass spectrometry. Parasitology, 142(11), 1389–1400. [Link]

  • Patel, D. J., et al. (2012). Method development and validation of potent pyrimidine derivative by UV-VIS spectrophotometer. Journal of Advanced Pharmaceutical Technology & Research, 3(3), 188–192. [Link]

  • L-H. Zhang, et al. (2000). Solid Phase Synthesis of Purines from Pyrimidines. ACS Combinatorial Science, 2(3), 262-267. [Link]

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Safety & Regulatory Compliance

Safety

N4,N6-dimethyl-pyrimidine-2,4,6-triamine proper disposal procedures

Comprehensive Safety, Handling, and Disposal Protocol for N4,N6-dimethyl-pyrimidine-2,4,6-triamine As a Senior Application Scientist, I have designed this protocol to provide drug development professionals and laboratory...

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Author: BenchChem Technical Support Team. Date: April 2026

Comprehensive Safety, Handling, and Disposal Protocol for N4,N6-dimethyl-pyrimidine-2,4,6-triamine

As a Senior Application Scientist, I have designed this protocol to provide drug development professionals and laboratory personnel with an authoritative, self-validating framework for managing N4,N6-dimethyl-pyrimidine-2,4,6-triamine (CAS 89532-21-8)[1][2]. This nitrogen-rich heterocyclic compound is frequently utilized as a critical building block in pharmaceutical research, particularly in the synthesis of histamine H4 receptor ligands[3] and pyrimidine-core inhibitors of estrogen receptor-coactivator binding[4].

Because of its specific physicochemical profile—characterized by multiple basic amine functionalities—standard generic disposal protocols are insufficient. The following guide synthesizes technical accuracy with field-proven insights to ensure absolute operational safety and environmental compliance.

Physicochemical Hazard Assessment & Logistical Data

To safely handle and dispose of this compound, one must first understand the causality behind its reactivity. The electron-donating methylamine groups at the 4- and 6-positions increase the electron density of the pyrimidine ring. This renders the compound a weak base and highly nucleophilic, dictating strict pH management during aqueous waste collection.

Table 1: Quantitative Logistical Data & Causality Implications

ParameterValueCausality / Operational Impact
CAS Number 89532-21-8[1]Primary identifier required for SDS tracking and hazardous waste manifesting[2].
Molecular Formula C6H11N5[5]High nitrogen content (5 atoms) dictates that incineration must include NOx scrubbing to prevent toxic atmospheric emissions.
Molecular Weight 153.19 g/mol Essential for calculating stoichiometric ratios during chemical quenching of spills.
Synthetic Precursor 2-Amino-4,6-dichloropyrimidine[6]If the compound is unpurified, residual chlorinated precursors mandate disposal in halogenated waste streams[6].
Recommended Disposal High-Temp Incineration[7]Absolute destruction of the bioactive pyrimidine core requires temperatures >1000°C[5][7].

Operational Safety & Spill Response Protocol

A. Safe Handling Methodology
  • Engineering Controls: Always handle the dry powder within a Class II Type A2 biological safety cabinet or a verified chemical fume hood (face velocity 80–100 fpm).

  • Causality: Fine pyrimidine-amine powders are highly susceptible to static charge accumulation. Using standard plastic spatulas can cause the powder to aerosolize, leading to unintended inhalation exposure.

  • Self-Validating Step: Use anti-static weigh boats and grounded metal spatulas. If the powder clings aggressively to the spatula shaft, environmental humidity is too low (<30%), and aerosolization risk is critical. Pause operations and adjust lab humidity.

B. Spill Decontamination Workflow

If a localized spill occurs on the benchtop or floor, standard sweeping will spread the hazard.

  • Containment: Do not sweep. Cover the dry powder with damp absorbent pads to immediately suppress aerosolization.

  • Chemical Quenching: Wipe the affected area with a dilute acidic solution (e.g., 1% acetic acid or 0.1M HCl).

    • Causality: The acid protonates the primary and secondary amine groups on the pyrimidine ring. This breaks intermolecular hydrogen bonds and converts the free base into a highly water-soluble salt, allowing it to be lifted completely from the surface.

  • Validation Step (Self-Validating System): After the final wash with soap and water, swab the spill area and expose the swab to a 0.1% ninhydrin indicator solution. The absence of a purple/blue color change validates the complete removal of all primary and secondary amine residues, confirming the bench is safe for general use.

Step-by-Step Proper Disposal Procedures

N4,N6-dimethyl-pyrimidine-2,4,6-triamine is not a universally listed RCRA P- or U-series waste, but due to its biological activity and structural profile, it must be strictly managed as a hazardous organic waste [5][7].

Step 1: Source Segregation

  • Separate waste into solid streams (contaminated PPE, empty reagent vials, bulk powder) and liquid streams (reaction filtrates, HPLC effluent).

  • Critical Rule: Do not mix with halogenated waste unless the solvent matrix itself is halogenated (e.g., dichloromethane).

Step 2: Aqueous Waste Pre-treatment (Neutralization)

  • Aqueous waste streams containing this triamine will naturally drift to a basic pH (>8.0).

  • Slowly neutralize the waste carboy to pH 6.0–7.5 using 1M HCl.

  • Causality: Neutralization prevents unexpected exothermic reactions when mixed with other lab wastes and significantly reduces the vapor pressure/volatility of the free-base amine.

  • Validation Step: Before sealing the aqueous waste container for transit, test the pH using universal indicator paper. A stable pH of 7.0 validates that the basic amines have been fully neutralized, preventing pressure buildup from secondary reactions during transport.

Step 3: Packaging and Labeling

  • Store all neutralized liquids in high-density polyethylene (HDPE) containers. Avoid glass carboys due to shatter risks during transit.

  • Label clearly: "Hazardous Waste - Toxic Organic Amines (N4,N6-dimethyl-pyrimidine-2,4,6-triamine) - Non-Halogenated".

Step 4: Final Destruction

  • Transfer the manifested waste to a licensed hazardous waste facility for high-temperature liquid injection or rotary kiln incineration[5][7].

  • Causality: Because the empirical formula (C6H11N5) is exceptionally nitrogen-rich, the incineration facility must be equipped with alkaline scrubbers to capture and neutralize the resulting nitrogen oxide (NOx) gases.

Disposal Workflow Visualization

DisposalWorkflow Start Waste Generation (CAS 89532-21-8) Segregation Source Segregation Start->Segregation Aqueous Aqueous Liquid Waste (Basic pH) Segregation->Aqueous Filtrates/Solutions Solid Solid Waste & PPE (Powder/Contaminated) Segregation->Solid Bulk/Consumables Neutralization Neutralization (Adjust to pH 6-8 with 1M HCl) Aqueous->Neutralization pH Validation Incineration High-Temp Incineration (NOx Scrubbing Required) Solid->Incineration Rotary Kiln Neutralization->Incineration Liquid Injection

Fig 1: Step-by-step disposal and neutralization workflow for pyrimidine-triamine chemical waste.

Sources

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